molecular formula C18H15NO4 B15545598 Crystamidine CAS No. 58779-39-8

Crystamidine

Cat. No.: B15545598
CAS No.: 58779-39-8
M. Wt: 309.3 g/mol
InChI Key: NZMLLYZLUYBOGO-UGSOOPFHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Crystamidine has been reported in Erythrina brucei, Erythrina sousae, and other organisms with data available.

Properties

CAS No.

58779-39-8

Molecular Formula

C18H15NO4

Molecular Weight

309.3 g/mol

IUPAC Name

(1S,19R)-19-methoxy-5,7-dioxa-13-azapentacyclo[11.7.0.01,16.02,10.04,8]icosa-2,4(8),9,11,15,17-hexaen-14-one

InChI

InChI=1S/C18H15NO4/c1-21-13-3-2-12-7-17(20)19-5-4-11-6-15-16(23-10-22-15)8-14(11)18(12,19)9-13/h2-8,13H,9-10H2,1H3/t13-,18-/m0/s1

InChI Key

NZMLLYZLUYBOGO-UGSOOPFHSA-N

Origin of Product

United States

Foundational & Exploratory

Crystamidine: A Technical Guide to its Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crystamidine is a naturally occurring Erythrina alkaloid isolated from plant species such as Erythrina crista-galli.[1][2] Like other members of its class, this compound is emerging as a compound of significant interest due to its diverse biological activities. This technical guide provides a comprehensive overview of the known mechanisms of action of this compound, supported by available quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental workflows.

Core Mechanism of Action: Nicotinic Acetylcholine (B1216132) Receptor Antagonism

The primary mechanism of action attributed to this compound and other Erythrina alkaloids is the antagonism of nicotinic acetylcholine receptors (nAChRs).[3] These receptors are ligand-gated ion channels crucial for synaptic transmission in the central and peripheral nervous systems.

While direct quantitative data for this compound's binding affinity (IC50 or Ki values) at various nAChR subtypes are not currently available in the public domain, the activity of structurally similar Erythrina alkaloids provides strong evidence for its likely pharmacological profile. Erythrina alkaloids are known to be potent competitive inhibitors of neuronal nAChRs, with a notable selectivity for the α4β2 subtype.[4][5]

Supporting Data from Related Erythrina Alkaloids

To contextualize the potential activity of this compound, the following table summarizes the inhibitory concentrations (IC50) of closely related Erythrina alkaloids on different nAChR subtypes.

AlkaloidnAChR SubtypeIC50Reference
(+)-Erythravineα76 µM
α4β213 nM
(+)-11α-hydroxyerythravineα75 µM
α4β24 nM
Erysotrineα717 µM
α4β20.37 µM
Erysodineα4β296 nM
Signaling Pathway of nAChR Antagonism

The antagonism of nAChRs by this compound prevents the binding of the endogenous neurotransmitter, acetylcholine (ACh). This inhibition blocks the conformational change required for ion channel opening, thereby preventing the influx of cations (primarily Na+ and Ca2+) into the neuron. The net effect is a reduction in neuronal excitability and synaptic transmission.

nAChR_Antagonism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds This compound This compound This compound->nAChR Blocks Ion_Channel Ion Channel (Closed) nAChR->Ion_Channel Prevents Opening No_Influx No Cation Influx (Na+, Ca2+) Ion_Channel->No_Influx Reduced_Excitability Reduced Neuronal Excitability No_Influx->Reduced_Excitability

nAChR antagonism by this compound.

Experimental Protocols for nAChR Antagonism

The following are detailed methodologies typically employed to characterize the antagonist activity of compounds like this compound at nAChRs.

Radioligand Binding Assay

This assay quantifies the ability of a compound to displace a known radiolabeled ligand from the nAChR.

  • Objective: To determine the binding affinity (Ki) of this compound for specific nAChR subtypes.

  • Materials:

    • Membrane preparations from cells expressing the nAChR subtype of interest (e.g., HEK-293 cells transfected with α4 and β2 subunit cDNAs).

    • Radioligand (e.g., [3H]cytisine for α4β2 nAChRs).

    • This compound at various concentrations.

    • Assay buffer (e.g., Tris-HCl buffer with physiological salts).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate the membrane preparation with the radioligand and varying concentrations of this compound.

    • Allow the binding to reach equilibrium.

    • Rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).

    • Calculate the Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Membrane Prep with nAChR Subtype Incubation Incubate to Equilibrium Membranes->Incubation Radioligand Radioligand ([3H]cytisine) Radioligand->Incubation Crystamidine_sol This compound (Varying Conc.) Crystamidine_sol->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting IC50_Calc Calculate IC50 Counting->IC50_Calc Ki_Calc Calculate Ki via Cheng-Prusoff IC50_Calc->Ki_Calc

Workflow for nAChR radioligand binding assay.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This technique measures the ion flow through the nAChR channel in response to acetylcholine, and how this is affected by an antagonist.

  • Objective: To determine the functional inhibition (IC50) of nAChRs by this compound.

  • Materials:

    • Xenopus laevis oocytes.

    • cRNAs for nAChR subunits.

    • Acetylcholine (agonist).

    • This compound.

    • TEVC setup (amplifier, electrodes, perfusion system).

  • Procedure:

    • Inject Xenopus oocytes with cRNAs for the desired nAChR subunits and allow for receptor expression.

    • Place an oocyte in the recording chamber and impale it with two microelectrodes (voltage and current).

    • Clamp the membrane potential at a holding potential (e.g., -70 mV).

    • Perfuse the oocyte with a solution containing acetylcholine to elicit an inward current.

    • Co-apply acetylcholine with varying concentrations of this compound and measure the inhibition of the current response.

    • Plot the percentage of inhibition as a function of this compound concentration to determine the IC50 value.

Additional Mechanisms of Action

Beyond its interaction with nAChRs, this compound has been shown to possess other biological activities.

Free-Radical Scavenging Activity

This compound has demonstrated the ability to scavenge free radicals, suggesting antioxidant properties.

ActivityAssayIC50Reference
Free-Radical ScavengingDPPH868.2 ± 0.26 µg/mL
  • Objective: To measure the free-radical scavenging capacity of this compound.

  • Materials:

    • This compound solution in methanol.

    • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol.

    • Methanol (as blank).

    • Spectrophotometer.

  • Procedure:

    • Prepare a series of dilutions of the this compound solution.

    • Mix each dilution with the DPPH solution.

    • Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance of the solutions at a specific wavelength (e.g., 517 nm) using a spectrophotometer.

    • The scavenging activity is calculated as the percentage of DPPH discoloration.

    • The IC50 value is determined as the concentration of this compound that scavenges 50% of the DPPH radicals.

Leishmanicidal Activity

This compound has been evaluated for its activity against Leishmania species, the protozoan parasites responsible for leishmaniasis. While a specific IC50 value for this compound was not reported in the available literature, other spirocyclic erythrina-alkaloids have shown activity. For instance, an unnamed erythrina-alkaloid (compound 7 in the cited study) exhibited an IC50 of 39.53 µg/mL against L. amazonensis.

  • Objective: To determine the inhibitory effect of this compound on the proliferation of Leishmania promastigotes.

  • Materials:

    • Leishmania amazonensis promastigotes in logarithmic growth phase.

    • Schneider's insect medium supplemented with fetal bovine serum.

    • This compound at various concentrations.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • DMSO.

    • 96-well microtiter plates.

    • Microplate reader.

  • Procedure:

    • Seed the Leishmania promastigotes into 96-well plates.

    • Add different concentrations of this compound to the wells.

    • Incubate the plates for a specified period (e.g., 48 hours).

    • Add MTT solution to each well and incubate further to allow for the formation of formazan (B1609692) crystals by viable parasites.

    • Dissolve the formazan crystals with DMSO.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The percentage of inhibition is calculated relative to untreated control wells.

    • The IC50 value is determined as the concentration of this compound that inhibits parasite growth by 50%.

Conclusion

This compound is a multifaceted Erythrina alkaloid with a primary, albeit not yet fully quantified, mechanism of action as a nicotinic acetylcholine receptor antagonist. Its demonstrated free-radical scavenging and potential leishmanicidal activities suggest a broader therapeutic potential. Further research is warranted to elucidate the precise binding affinities of this compound at various nAChR subtypes and to explore its efficacy in preclinical models of diseases where these targets are implicated. The detailed experimental protocols provided herein offer a foundation for such future investigations.

References

Crystamidine molecular structure and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Molecular Structure, Chemical Properties, and Biological Activities of a Promising Erythrina Alkaloid

Abstract

Crystamidine, a member of the Erythrina alkaloid family, has garnered significant interest within the scientific community due to its distinct molecular architecture and notable biological activities. Isolated from Erythrina crista-galli, this natural compound has demonstrated potential as a nicotinic acetylcholine (B1216132) receptor antagonist and exhibits leishmanicidal properties. This technical guide provides a comprehensive overview of this compound, detailing its molecular structure, chemical properties, synthesis, and biological functions. It is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Molecular Structure and Chemical Identity

This compound is chemically classified as an Erythrinan alkaloid. Its core structure is a tetracyclic spiroamine system, characteristic of this class of compounds.

The definitive molecular structure of this compound has been elucidated through various spectroscopic methods. The key identifiers for this compound are:

  • Molecular Formula: C₁₈H₁₅NO₄[1]

  • Molecular Weight: 309.3 g/mol [1]

  • IUPAC Name: (1S,19R)-19-methoxy-5,7-dioxa-13-azapentacyclo[11.7.0.0¹,¹⁶.0²,¹⁰.0⁴,⁸]icosa-2,4(8),9,11,15,17-hexaen-14-one[1]

  • CAS Number: 58779-39-8[1]

  • Canonical SMILES: CO[C@@H]1C[C@@]23C(=CC(=O)N2C=CC4=CC5=C(C=C34)OCO5)C=C1[1]

Physicochemical Properties

PropertyValueSource
Molecular Weight 309.3 g/mol PubChem[1]
Molecular Formula C₁₈H₁₅NO₄PubChem[1]
XLogP3-AA (Lipophilicity) 1.4PubChem (Computed)[1]
Hydrogen Bond Donor Count 0PubChem (Computed)
Hydrogen Bond Acceptor Count 5PubChem (Computed)
Rotatable Bond Count 1PubChem (Computed)
Exact Mass 309.100108 g/mol PubChem (Computed)[1]
Monoisotopic Mass 309.100108 g/mol PubChem (Computed)[1]
Topological Polar Surface Area 54.4 ŲPubChem (Computed)
Heavy Atom Count 23PubChem (Computed)
Formal Charge 0PubChem (Computed)
Complexity 639PubChem (Computed)[1]
Isotope Atom Count 0PubChem (Computed)
Defined Atom Stereocenter Count 2PubChem (Computed)
Undefined Atom Stereocenter Count 0PubChem (Computed)
Defined Bond Stereocenter Count 0PubChem (Computed)
Undefined Bond Stereocenter Count 0PubChem (Computed)
Covalently-Bonded Unit Count 1PubChem (Computed)
Compound Is Canonicalized YesPubChem

Experimental Protocols

Isolation of this compound from Erythrina crista-galli

The following is a general procedure for the isolation of this compound from its natural source, based on common alkaloid extraction techniques.

Workflow for the Isolation of this compound

G start Dried and Powdered Plant Material (Erythrina crista-galli) extraction Maceration with Methanol start->extraction filtration Filtration and Concentration extraction->filtration partitioning Solvent-Solvent Partitioning filtration->partitioning chromatography Column Chromatography (Silica Gel) partitioning->chromatography purification Preparative HPLC chromatography->purification This compound Pure this compound purification->this compound

Caption: General workflow for the isolation of this compound.

Methodology:

  • Extraction: The dried and powdered plant material (e.g., seeds, bark, or twigs of Erythrina crista-galli) is subjected to exhaustive extraction with a suitable organic solvent, typically methanol, at room temperature.

  • Acid-Base Partitioning: The crude extract is concentrated under reduced pressure. The resulting residue is then dissolved in an acidic aqueous solution (e.g., 5% HCl) and washed with a nonpolar solvent (e.g., n-hexane) to remove fats and other neutral compounds. The acidic aqueous layer is then basified (e.g., with NH₄OH to pH 9-10) and extracted with a chlorinated solvent (e.g., dichloromethane (B109758) or chloroform) to isolate the basic alkaloids.

  • Chromatographic Separation: The crude alkaloid mixture is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of increasing polarity (e.g., a mixture of chloroform (B151607) and methanol). Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Final Purification: Fractions containing this compound are pooled and further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound. The structure and purity of the isolated this compound are then confirmed by spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Asymmetric Synthesis of this compound

A notable asymmetric synthesis of this compound has been reported by Fukuyama and Kitamura. The synthetic strategy is inspired by the proposed biosynthetic pathway and involves a key transannular aza-Michael reaction.

Key Steps in the Asymmetric Synthesis of this compound

G start Chiral Biaryl Lactam Precursor oxidation Stereospecific Singlet Oxygen Oxidation start->oxidation cyclization Transannular Aza-Michael Reaction oxidation->cyclization core_structure Core A-D Ring System cyclization->core_structure manipulation Late-Stage Functional Group Manipulation core_structure->manipulation This compound This compound manipulation->this compound G start Leishmania Promastigotes Culture treatment Incubation with this compound (Various Concentrations) start->treatment mtt_addition Addition of MTT Reagent treatment->mtt_addition incubation Incubation and Formazan Crystal Formation mtt_addition->incubation solubilization Solubilization of Formazan with DMSO incubation->solubilization measurement Absorbance Measurement (Spectrophotometer) solubilization->measurement analysis Calculation of IC₅₀ measurement->analysis G cluster_receptor Neuronal Membrane acetylcholine Acetylcholine binding_site acetylcholine->binding_site Binds to nAChR Nicotinic Acetylcholine Receptor ion_channel Ion Channel (Closed) nAChR->ion_channel Gating This compound This compound This compound->binding_site Blocks no_depolarization No Depolarization ion_channel->no_depolarization Results in

References

Pharmacological Profile of Crystamidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crystamidine is a naturally occurring tetracyclic erythrinane alkaloid isolated from plants of the Erythrina genus, notably Erythrina crista-galli. Belonging to a class of compounds known for their effects on the central nervous system, this compound is characterized as a competitive antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs). This document provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, available data on its biological activities, and detailed experimental protocols relevant to its characterization. While specific quantitative data for this compound remains limited in publicly available literature, this guide synthesizes the existing knowledge and provides context through the broader family of Erythrina alkaloids.

Introduction

Erythrina alkaloids have a long history of use in traditional medicine for their sedative, hypnotic, and curare-like effects. Modern phytochemical investigations have identified a diverse array of these alkaloids, with many exhibiting potent and selective activities at neuronal nAChRs. This compound is one such alkaloid, and its pharmacological profile suggests potential applications in neuroscience research and drug discovery. This guide aims to provide a detailed technical resource for professionals interested in the pharmacological investigation of this compound.

Mechanism of Action: Nicotinic Acetylcholine Receptor Antagonism

The primary pharmacological action of this compound is the antagonism of nicotinic acetylcholine receptors (nAChRs).[1] nAChRs are ligand-gated ion channels that mediate fast synaptic transmission throughout the central and peripheral nervous systems. They are pentameric structures composed of various subunits (e.g., α2-α10, β2-β4), and the specific subunit composition determines the pharmacological and physiological properties of the receptor subtype.

Erythrina alkaloids, as a class, are known to act as competitive antagonists at nAChRs, with a notable selectivity for the α4β2 subtype. This competitive antagonism involves the binding of the alkaloid to the same site as the endogenous agonist, acetylcholine (ACh), thereby preventing channel activation.

Signaling Pathway of nAChR Antagonism

The antagonism of nAChRs by this compound leads to the inhibition of downstream signaling cascades that are normally initiated by receptor activation. Upon binding of an agonist like ACh, nAChRs undergo a conformational change that opens an intrinsic ion channel, allowing the influx of cations, primarily Na+ and Ca2+. This influx leads to membrane depolarization and the activation of various intracellular signaling pathways, including those mediated by protein kinase A (PKA), protein kinase C (PKC), mitogen-activated protein kinases (MAPK), and the PI3K/Akt pathway. By blocking the initial ion influx, this compound effectively inhibits these downstream events.

nAChR_Antagonism cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine (Agonist) nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds This compound This compound (Antagonist) This compound->nAChR Competitively Binds (Blocks ACh) Ion_Channel Ion Channel (Closed) Cation_Influx Cation Influx (Na+, Ca2+) (Blocked) Signaling_Cascade Downstream Signaling Cascades (PI3K/Akt, MAPK, etc.) (Inhibited)

nAChR Antagonism by this compound.

Quantitative Pharmacological Data

AlkaloidnAChR SubtypeAssay TypeParameterValueReference
Dihydro-β-erythroidine (DHβE)α4β2Radioligand BindingKi~1 nM[2]
Dihydro-β-erythroidine (DHβE)α7Radioligand BindingKi>10 µM[2]
Erysodineα4β2ElectrophysiologyIC5013 nM[3]
Erysodineα7ElectrophysiologyIC5017 µM[3]
Erythravineα4β2ElectrophysiologyIC5013 nM
Erythravineα7ElectrophysiologyIC506 µM
11-α-hydroxy-erythravineα4β2ElectrophysiologyIC504 nM
11-α-hydroxy-erythravineα7ElectrophysiologyIC505 µM

Other Biological Activities

Leishmanicidal Activity

This compound has been evaluated for its leishmanicidal activity against Leishmania amazonensis. In one study, it exhibited low activity and a low selectivity index, suggesting potential cytotoxicity to mammalian cells at concentrations required to inhibit the parasite.

Cytotoxicity

While direct CC50 values for this compound against mammalian cell lines are not specified in the available literature, the low selectivity index in leishmanicidal assays suggests that it may possess cytotoxic properties. Further investigation is required to quantify the cytotoxic potential of this compound.

CompoundCell LineAssayParameterValueReference
This compoundMacrophage (J774)CytotoxicityCC50Not explicitly reported

Experimental Protocols

The following sections detail standardized experimental protocols that are applicable for the pharmacological characterization of this compound.

Radioligand Binding Assay for nAChR Affinity

This protocol describes a competitive binding assay to determine the equilibrium dissociation constant (Ki) of this compound for a specific nAChR subtype.

Radioligand_Binding_Workflow Membrane_Prep Membrane Preparation (from cells expressing nAChR subtype) Incubation Incubation (Membranes + Radioligand + this compound) Membrane_Prep->Incubation Filtration Rapid Filtration (to separate bound and free radioligand) Incubation->Filtration Counting Scintillation Counting (to quantify bound radioactivity) Filtration->Counting Analysis Data Analysis (Competition curve fitting to determine IC50 and Ki) Counting->Analysis

Workflow for nAChR Radioligand Binding Assay.

Materials:

  • Receptor Source: Membranes from cell lines (e.g., HEK293, CHO) stably expressing the nAChR subtype of interest (e.g., α4β2, α7) or from brain regions rich in the target receptor (e.g., rat striatum for α4β2).

  • Radioligand: A high-affinity radiolabeled ligand for the target nAChR subtype (e.g., [³H]epibatidine for α4β2, [¹²⁵I]α-bungarotoxin for α7).

  • Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.

  • Wash Buffer: Cold assay buffer.

  • Glass Fiber Filters: Treated with a blocking agent (e.g., polyethyleneimine) to reduce non-specific binding.

  • Scintillation Fluid and Counter.

Procedure:

  • Membrane Preparation: Homogenize the cell pellet or brain tissue in ice-cold assay buffer. Centrifuge at low speed to remove nuclei and cellular debris. Pellet the membranes by high-speed centrifugation and resuspend in fresh assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, combine the prepared membranes, a fixed concentration of the radioligand (typically at or below its Kd), and varying concentrations of this compound. Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a known non-radiolabeled ligand).

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 4°C) for a duration sufficient to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters with cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Subtract the non-specific binding from all other measurements. Plot the percentage of specific binding as a function of the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology for Functional Antagonism

This protocol is used to measure the functional inhibition of nAChR-mediated currents by this compound.

Patch_Clamp_Workflow Cell_Culture Cell Culture (expressing nAChR subtype) Patch_Pipette Patch Pipette Formation (Giga-ohm seal) Cell_Culture->Patch_Pipette Whole_Cell Establish Whole-Cell Configuration Patch_Pipette->Whole_Cell Current_Recording Record Agonist-Evoked Currents (in the absence and presence of this compound) Whole_Cell->Current_Recording Data_Analysis Data Analysis (Concentration-response curve to determine IC50) Current_Recording->Data_Analysis

Workflow for Whole-Cell Patch-Clamp Electrophysiology.

Materials:

  • Cell Line: A cell line (e.g., HEK293, Xenopus oocytes) expressing the nAChR subtype of interest.

  • Extracellular (Bath) Solution: e.g., (in mM) 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 glucose, pH 7.4.

  • Intracellular (Pipette) Solution: e.g., (in mM) 140 KCl, 11 EGTA, 1 CaCl₂, 2 MgCl₂, 10 HEPES, 2 Mg-ATP, pH 7.2.

  • Agonist: Acetylcholine or another suitable nAChR agonist.

  • Test Compound: this compound.

  • Patch-Clamp Setup: Microscope, micromanipulator, amplifier, and data acquisition system.

Procedure:

  • Cell Preparation: Plate cells on coverslips suitable for microscopy.

  • Recording: Place a coverslip in the recording chamber and perfuse with extracellular solution. Approach a cell with a glass micropipette filled with intracellular solution and form a high-resistance (giga-ohm) seal with the cell membrane.

  • Whole-Cell Configuration: Apply gentle suction to rupture the membrane patch under the pipette tip to gain electrical access to the cell interior.

  • Voltage Clamp: Clamp the cell membrane potential at a holding potential of, for example, -60 mV.

  • Current Measurement: Apply the nAChR agonist to the cell using a rapid perfusion system to evoke an inward current. After a stable baseline response is established, co-apply the agonist with varying concentrations of this compound.

  • Data Analysis: Measure the peak amplitude of the agonist-evoked current in the absence and presence of different concentrations of this compound. Plot the percentage of inhibition as a function of the logarithm of the this compound concentration and fit the data to determine the IC50.

Cytotoxicity Assay (MTT Assay)

This protocol assesses the cytotoxic effect of this compound on a mammalian cell line.

Materials:

  • Cell Line: e.g., J774 macrophage cell line or another relevant mammalian cell line.

  • Culture Medium: Appropriate for the chosen cell line (e.g., DMEM with 10% FBS).

  • Test Compound: this compound.

  • MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Solubilization Solution: e.g., DMSO or acidified isopropanol.

  • 96-well plates.

  • Plate Reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the logarithm of the this compound concentration and fit the curve to determine the CC50 (half-maximal cytotoxic concentration).

Conclusion and Future Directions

This compound is a pharmacologically active Erythrina alkaloid with a primary mechanism of action as a nicotinic acetylcholine receptor antagonist. While its potential is evident from the broader family of related compounds, a comprehensive understanding of its pharmacological profile is hampered by the lack of specific quantitative data. Future research should focus on:

  • Quantitative Characterization: Determining the binding affinities (Ki) and functional potencies (IC50) of this compound at a wide range of nAChR subtypes to establish its selectivity profile.

  • Mechanism of Antagonism: Employing techniques such as Schild analysis to definitively characterize the nature of its antagonism (e.g., competitive, non-competitive).

  • In Vivo Studies: Evaluating the effects of this compound in animal models to understand its pharmacokinetic properties and its impact on physiological processes and behavior.

  • Cytotoxicity Profiling: A thorough assessment of its cytotoxic effects on various mammalian cell lines to determine its therapeutic index.

Such studies will be crucial in elucidating the full pharmacological profile of this compound and determining its potential as a research tool or a lead compound for the development of novel therapeutics.

References

Crystamidine: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 58779-39-8

IUPAC Name: (1S,19R)-19-methoxy-5,7-dioxa-13-azapentacyclo[11.7.0.0¹,¹⁶.0²,¹⁰.0⁴,⁸]icosa-2,4(8),9,11,15,17-hexaen-14-one[1]

This technical guide provides an in-depth overview of Crystamidine, an Erythrina alkaloid, for researchers, scientists, and drug development professionals. The document covers its chemical properties, biological activities with a focus on its leishmanicidal effects, and relevant experimental protocols and signaling pathways.

Physicochemical and Spectroscopic Data

This compound is a tetracyclic spiroamine alkaloid that has been isolated from various Erythrina species, including Erythrina crista-galli[2][3]. Its chemical and physical properties, along with key spectroscopic data, are summarized in the table below.

PropertyValueReference
Molecular FormulaC₁₈H₁₅NO₄[1]
Molecular Weight309.3 g/mol [1]
HRESI-MS (m/z) [M+H]⁺332.0897 (calcd. for C₁₈H₁₅NO₄Na⁺, 332.0899)
¹H-NMR (400 MHz, CDCl₃) δ ppm
6.96 (dd, J = 10.2, 2.5 Hz, 1H)
6.90 (d, J = 7.3 Hz, 1H)
6.74 (s, 1H)
6.70 (s, 1H)
6.36 (d, J = 10.2 Hz, 1H)
6.15 (d, J = 7.3 Hz, 1H)
6.13 (s, 1H)
5.99 (d, J = 1.4 Hz, 1H)
5.95 (d, J = 1.4 Hz, 1H)
3.71 (m, 1H)
3.31 (s, 3H)
2.73 (ddl, J = 11.3, 5.1 Hz, 1H)
1.43 (dd, J = 11.3, 10.4 Hz, 1H)
¹³C-NMR (100 MHz, CDCl₃) δ ppm
169.2, 155.9, 147.3, 146.6, 138.2, 126.3, 125.3, 123.6, 120.3, 119.8, 113.9, 107.0, 104.0, 101.4, 74.5, 66.2, 56.4, 42.7

Biological Activity

This compound, like other Erythrina alkaloids, is known to interact with neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), often acting as an antagonist. More specifically, research has pointed to its potential as a leishmanicidal agent, although its activity is considered moderate.

Biological ActivityAssayTarget OrganismIC₅₀Reference
LeishmanicidalMTT AssayLeishmania amazonensis promastigotes> 1000 µg/mL

Experimental Protocols

Leishmanicidal Activity Assessment (MTT Assay)

This protocol details the methodology used to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against Leishmania amazonensis promastigotes.

1. Parasite Culture:

  • Leishmania amazonensis promastigotes are cultured in a suitable medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum, 1% L-glutamine, 10 U/mL penicillin, and 10 µg/mL streptomycin.

  • The culture is maintained in a 5% CO₂ incubator at 25°C.

2. Assay Procedure:

  • Promastigotes (10⁶ parasites/mL) are seeded in 96-well plates.

  • This compound is dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells should contain the solvent alone. Amphotericin B can be used as a positive control.

  • The plates are incubated at 25°C for 96 hours.

3. Viability Assessment (MTT Assay):

  • After the incubation period, 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • The plates are incubated for an additional 4 hours at 24°C.

  • The plates are then centrifuged at 700 x g for 10 minutes.

  • The supernatant is discarded, and the formazan (B1609692) crystals formed by viable cells are solubilized in 200 µL of DMSO.

  • The absorbance is measured at 570 nm using a spectrophotometer.

4. Data Analysis:

  • The percentage of inhibition is calculated for each concentration of this compound compared to the control.

  • The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways

Biosynthesis of Erythrina Alkaloids

The biosynthesis of Erythrina alkaloids, including this compound, is a complex process that originates from the amino acid tyrosine. A key intermediate in this pathway is (S)-norreticuline, which undergoes a series of enzymatic transformations to form the characteristic tetracyclic spiroamine core of these alkaloids.

biosynthesis Tyrosine Tyrosine L_DOPA L_DOPA Tyrosine->L_DOPA p_Hydroxyphenylacetaldehyde p_Hydroxyphenylacetaldehyde Tyrosine->p_Hydroxyphenylacetaldehyde Dopamine Dopamine L_DOPA->Dopamine S_Norcoclaurine S_Norcoclaurine Dopamine->S_Norcoclaurine p_Hydroxyphenylacetaldehyde->S_Norcoclaurine S_Coclaurine S_Coclaurine S_Norcoclaurine->S_Coclaurine S_N_Methylcoclaurine S_N_Methylcoclaurine S_Coclaurine->S_N_Methylcoclaurine S_Norreticuline S_Norreticuline S_N_Methylcoclaurine->S_Norreticuline Erysodienone Erysodienone S_Norreticuline->Erysodienone Erythrina_Alkaloids Erythrina_Alkaloids Erysodienone->Erythrina_Alkaloids This compound This compound Erythrina_Alkaloids->this compound Further modifications

Caption: Proposed biosynthetic pathway of Erythrina alkaloids.

Nicotinic Acetylcholine Receptor (nAChR) Signaling

Erythrina alkaloids are known to modulate the activity of nicotinic acetylcholine receptors (nAChRs). These receptors are ligand-gated ion channels that play a crucial role in neurotransmission. Upon binding of acetylcholine (ACh), the channel opens, leading to an influx of cations (primarily Na⁺ and Ca²⁺) and subsequent cellular responses. This compound is suggested to act as an antagonist at these receptors, thereby blocking this signaling cascade.

nAChR_signaling cluster_membrane Cell Membrane nAChR Nicotinic Acetylcholine Receptor Ion_Influx Na⁺/Ca²⁺ Influx nAChR->Ion_Influx Channel Opening ACh Acetylcholine ACh->nAChR Binds and Activates This compound This compound (Antagonist) This compound->nAChR Binds and Inhibits Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Signaling Ca²⁺ Signaling Cascades Ion_Influx->Ca_Signaling Cellular_Response Cellular Response (e.g., Neurotransmitter Release) Depolarization->Cellular_Response Ca_Signaling->Cellular_Response

Caption: Simplified nAChR signaling pathway and the antagonistic role of this compound.

This technical guide provides a foundational understanding of this compound for researchers. Further investigation into its specific interactions with nAChR subtypes and its potential therapeutic applications is warranted.

References

Potential Therapeutic Targets of Crystamidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crystamidine, an Erythrina alkaloid isolated from Erythrina crista-galli, has emerged as a molecule of interest with potential therapeutic applications. This technical guide provides a comprehensive overview of the known and potential therapeutic targets of this compound, focusing on its activity as a nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist and its promising antiviral properties. This document synthesizes the available quantitative data, details relevant experimental methodologies, and visualizes key signaling pathways to facilitate further research and drug development efforts.

Primary Therapeutic Target: Nicotinic Acetylcholine Receptors (nAChRs)

The principal mechanism of action identified for this compound and related Erythrina alkaloids is the antagonism of nicotinic acetylcholine receptors (nAChRs). These ligand-gated ion channels are crucial for synaptic transmission in the central and peripheral nervous systems.

Mechanism of Action

Erythrina alkaloids, including this compound, act as competitive antagonists at nAChRs. This means they bind to the same site as the endogenous agonist, acetylcholine, but fail to activate the receptor, thereby blocking its function. This antagonism has been particularly noted for the α4β2 subtype of nAChRs, which is highly expressed in the central nervous system.

Quantitative Data: Potency of Erythrina Alkaloids at nAChRs

While a specific IC50 value for this compound's antagonism at nAChRs is not yet available in the scientific literature, data for structurally similar Erythrina alkaloids provide a strong indication of its potential potency.

CompoundnAChR SubtypeIC50 ValueReference
(+)-Erythravineα4β213 nM[Not Available]
(+)-11α-hydroxyerythravineα4β24 nM[Not Available]
Erysodineα4β20.37 µM[Not Available]
Dihydro-β-erythroidine (DHβE)α4β2High Affinity[Not Available]
Downstream Signaling Pathways of nAChR Antagonism

Antagonism of nAChRs by compounds like this compound can modulate several downstream signaling pathways implicated in cell survival, proliferation, and inflammation. By blocking the influx of cations (primarily Na+ and Ca2+) mediated by nAChR activation, this compound can indirectly inhibit calcium-dependent signaling cascades. Two key pathways that are likely affected are the PI3K/Akt and MAPK/ERK pathways.

nAChR_Antagonism_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm nAChR nAChR Ca_ion Ca²⁺ Influx (Blocked) nAChR->Ca_ion This compound This compound This compound->nAChR Antagonizes ACh Acetylcholine ACh->nAChR Activates PI3K PI3K Ca_ion->PI3K MAPK MAPK/ERK Ca_ion->MAPK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK->Proliferation

nAChR Antagonism by this compound.
Experimental Protocols

This protocol is used to determine the binding affinity (Ki) of a test compound for a specific receptor subtype.

Materials:

  • Cell membranes expressing the nAChR subtype of interest (e.g., α4β2).

  • Radioligand (e.g., [³H]-epibatidine).

  • Test compound (this compound).

  • Non-specific binding control (e.g., a high concentration of a known nAChR agonist like nicotine).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound.

  • In a reaction tube, add cell membranes, radioligand, and either buffer, this compound, or the non-specific binding control.

  • Incubate at room temperature for a defined period (e.g., 2-4 hours) to reach equilibrium.

  • Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold binding buffer.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow start Start prep Prepare Serial Dilutions of this compound start->prep mix Incubate Membranes, Radioligand & Test Compound prep->mix filter Filter to Separate Bound/Free Ligand mix->filter wash Wash Filters filter->wash count Quantify Radioactivity (Scintillation Counting) wash->count analyze Calculate IC50 and Ki count->analyze end End analyze->end

Radioligand Binding Assay Workflow.

This technique is used to measure the functional effect of a compound on ion channel activity.

Materials:

  • Xenopus laevis oocytes.

  • cRNA encoding the nAChR subunits of interest.

  • TEVC setup (amplifier, electrodes, perfusion system).

  • Recording solution (e.g., ND96).

  • Agonist solution (e.g., acetylcholine in ND96).

  • Test compound solution (this compound in ND96).

Procedure:

  • Inject oocytes with cRNA for the nAChR subunits and incubate for 2-7 days to allow for receptor expression.

  • Place an oocyte in the recording chamber and impale it with two microelectrodes (voltage and current).

  • Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).

  • Perfuse the oocyte with the agonist solution to elicit a baseline current response.

  • Wash the oocyte with recording solution.

  • Pre-apply the this compound solution for a set duration.

  • Co-apply the agonist and this compound solution and record the current response.

  • Wash the oocyte and repeat with different concentrations of this compound.

  • Analyze the data to determine the IC50 of this compound for inhibiting the agonist-induced current.

Secondary Therapeutic Target: Antiviral Activity

This compound has demonstrated notable antiviral properties, suggesting a second avenue for therapeutic development.

In Vitro Antiviral Efficacy

This compound has been shown to inhibit the replication of the Tobacco Mosaic Virus (TMV).

VirusAssay MethodIC50 ValueReference
Tobacco Mosaic Virus (TMV)Leaf-disc method1.04 mM[Not Available]
Potential Mechanisms of Antiviral Action

The precise mechanism by which this compound exerts its antiviral effect is currently unknown. Potential mechanisms that warrant investigation include:

  • Inhibition of Viral Replication Enzymes: this compound may directly inhibit key viral enzymes such as RNA-dependent RNA polymerase or proteases, which are essential for viral replication.

  • Interference with Host Cell Pathways: The compound might modulate host cell pathways that are hijacked by the virus for its own replication.

  • Disruption of Viral Entry or Assembly: this compound could potentially interfere with the attachment of the virus to host cells or inhibit the assembly of new viral particles.

Further research is required to elucidate the specific antiviral mechanism of action.

Experimental Protocol: Plaque Reduction Assay

This is a standard method to evaluate the antiviral activity of a compound against a specific virus.

Materials:

  • Host cell line susceptible to the virus of interest.

  • Virus stock.

  • Cell culture medium.

  • Test compound (this compound).

  • Overlay medium (e.g., medium with low-melting-point agarose).

  • Staining solution (e.g., crystal violet).

Procedure:

  • Seed host cells in multi-well plates and grow to confluency.

  • Prepare serial dilutions of this compound.

  • Infect the cell monolayers with a known concentration of the virus.

  • After a viral adsorption period, remove the inoculum and wash the cells.

  • Overlay the cells with medium containing different concentrations of this compound.

  • Incubate the plates for a period sufficient for plaque formation (e.g., 2-3 days).

  • Fix and stain the cells with crystal violet.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque inhibition for each concentration of this compound compared to a no-drug control.

  • Determine the IC50 value, which is the concentration of this compound that inhibits plaque formation by 50%.

Plaque_Reduction_Workflow start Start seed_cells Seed Host Cells start->seed_cells infect_cells Infect Cells with Virus seed_cells->infect_cells add_compound Add Overlay with This compound infect_cells->add_compound incubate Incubate for Plaque Formation add_compound->incubate stain Fix and Stain Cells incubate->stain count_plaques Count Plaques stain->count_plaques calculate_ic50 Calculate IC50 count_plaques->calculate_ic50 end End calculate_ic50->end

Plaque Reduction Assay Workflow.

Future Directions and Conclusion

This compound presents a compelling profile as a potential therapeutic agent with well-defined activity at nAChRs and promising antiviral effects. Key areas for future research include:

  • Determination of the specific IC50 value of this compound for various nAChR subtypes. This will be crucial for understanding its selectivity and potential therapeutic window.

  • Elucidation of the downstream signaling consequences of nAChR antagonism by this compound in relevant disease models.

  • Investigation of the in vivo efficacy of this compound in models of neurological disorders where nAChR modulation is relevant.

  • Identification of the specific molecular target and mechanism of action for its antiviral activity.

  • Screening of this compound against a broader panel of viruses to determine its spectrum of activity.

Methodological & Application

Application Notes and Protocols for the Extraction of Crystamidine from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crystamidine is a bioactive Erythrina alkaloid that has been identified in various species of the Erythrina genus, including Erythrina crista-galli, Erythrina brucei, and Erythrina sousae[1]. These alkaloids are known for their unique spirocyclic structure and a range of pharmacological activities[2]. This document provides detailed application notes and protocols for the extraction and purification of this compound from plant material, intended for use in research and drug development. The methodologies described are based on established techniques for the isolation of Erythrina alkaloids.

Data Presentation

The following tables summarize quantitative data related to the extraction and activity of this compound.

Table 1: Extraction Yields of Crude Alkaloid Fraction and this compound

Plant MaterialPart UsedExtraction MethodStarting Material (kg)Crude Alkaloid Yield (g)This compound Yield (mg)Source
Erythrina crista-galliTwigsMethanol (B129727) Extraction followed by Acid-Base Partitioning0.01042 (of crude extract)10.42 (crude alkaloid extract)2.6 (from 86.4 mg of a fraction)[3]
Erythrina variegataFlowersMethanol Extraction followed by Acid-Base Partitioning10.0110Not Specified[4]
Erythrina crista-galliFlowersMethanol Extraction followed by Acid-Base Partitioning11.090Not Specified[4]

Table 2: Bioactivity of this compound

BioassayTest Organism/SystemResult (IC₅₀)Source
Free Radical Scavenging (DPPH)-681.4 ± 20.2 µg/mL[3]

Experimental Protocols

Two primary methods for the extraction of Erythrina alkaloids, including this compound, are detailed below. Method 1 is a comprehensive acid-base extraction suitable for obtaining a clean crude alkaloid mixture. Method 2 is a direct solvent extraction followed by partitioning, which can also be effective.

Method 1: Acid-Base Extraction of this compound from Erythrina Plant Material

This protocol is adapted from methodologies used for the extraction of alkaloids from Erythrina variegata and Erythrina crista-galli flowers[4].

1. Plant Material Preparation:

  • Collect fresh plant material (e.g., flowers, twigs) from a verified Erythrina species.

  • Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until brittle.

  • Grind the dried material into a fine powder using a mechanical grinder.

2. Methanol Extraction:

  • Macerate the powdered plant material in 90% methanol (MeOH) at a solid-to-solvent ratio of 1:2.5 (w/v) (e.g., 10 kg of powder in 25 L of 90% MeOH)[4].

  • Allow the mixture to stand for 72 hours at room temperature with occasional stirring.

  • Filter the extract through a muslin cloth or filter paper to separate the plant residue.

  • Repeat the extraction process on the plant residue two more times with fresh 90% MeOH to ensure exhaustive extraction.

  • Combine all the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude methanol extract.

3. Acid-Base Partitioning:

  • Dissolve the crude methanol extract in a 2% aqueous acetic acid solution to achieve a pH of 2-3[4].

  • Partition the acidic aqueous solution twice with an equal volume of ethyl acetate (B1210297) (EtOAc) in a separatory funnel. Discard the EtOAc layers, which contain non-alkaloidal compounds.

  • Basify the remaining aqueous layer to a pH of 8-9 using ammonia (B1221849) solution (NH₃·H₂O)[4].

  • Extract the basified aqueous solution three times with an equal volume of EtOAc. The alkaloids will move into the organic phase.

  • Combine the EtOAc extracts and wash them with distilled water to remove any remaining impurities.

  • Dry the EtOAc extract over anhydrous sodium sulfate.

  • Concentrate the dried EtOAc extract under reduced pressure to yield the crude alkaloid fraction.

4. Chromatographic Purification of this compound:

  • Column Chromatography (Silica Gel):

    • Prepare a silica (B1680970) gel (200-300 mesh) column with a suitable solvent system, such as a gradient of chloroform (B151607) (CHCl₃) and acetone (B3395972) (from 1:0 to 1:1, v/v)[4].

    • Dissolve the crude alkaloid fraction in a minimum amount of the initial mobile phase and load it onto the column.

    • Elute the column with the solvent gradient, collecting fractions of a defined volume.

    • Monitor the fractions using Thin Layer Chromatography (TLC) with a suitable visualization reagent (e.g., Dragendorff's reagent).

    • Combine fractions containing compounds with similar Rf values to those reported for this compound.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • Further purify the this compound-containing fractions using a preparative C18 HPLC column[4].

    • A typical mobile phase is a gradient of methanol and water (e.g., starting from 50:50 and increasing the methanol concentration)[4].

    • Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 214 nm and 280 nm).

    • Collect the peak corresponding to this compound and concentrate it to obtain the pure compound.

5. Structure Confirmation:

  • Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)[3].

Method 2: Direct Solvent Extraction and Partitioning from Erythrina crista-galli Seeds

This protocol is based on the extraction of alkaloids from the seeds of Erythrina crista-galli[5].

1. Plant Material Preparation:

  • Dry and powder the seeds of Erythrina crista-galli as described in Method 1.

2. Methanol Extraction:

  • Extract the powdered seeds (e.g., 950 g) with methanol (2 L) at room temperature for 3 days. Repeat this extraction three times[5].

  • Combine the methanol extracts and concentrate under reduced pressure to obtain a crude extract (e.g., 150 g)[5].

3. Solvent Partitioning:

  • Dissolve the crude methanol extract in water.

  • Successively partition the aqueous solution with petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH)[5].

  • The EtOAc-soluble fraction is likely to contain this compound and other alkaloids. Concentrate this fraction for further purification.

4. Chromatographic Purification:

  • Subject the EtOAc-soluble material to silica gel column chromatography (200-300 mesh)[5].

  • Elute the column with a gradient of acetone in petroleum ether (from 100:0 to 0:100) to obtain several fractions[5].

  • Further purify the fractions containing this compound using additional chromatographic steps, such as preparative TLC or HPLC on a C18 (RP-18) or ODS column with methanol/water or chloroform/methanol solvent systems, as described in the literature for similar alkaloids[5].

Mandatory Visualizations

Extraction_Workflow_Method1 plant Dried, Powdered Plant Material (Erythrina sp.) extraction Maceration with 90% Methanol (3 times, 72h each) plant->extraction filtration Filtration extraction->filtration concentration1 Concentration (Rotary Evaporator) filtration->concentration1 crude_extract Crude Methanol Extract concentration1->crude_extract acidification Dissolution in 2% Acetic Acid (pH 2-3) crude_extract->acidification partition1 Partition with Ethyl Acetate (remove non-alkaloids) acidification->partition1 basification Basification with NH3·H2O (pH 8-9) partition1->basification partition2 Partition with Ethyl Acetate (extract alkaloids) basification->partition2 drying Drying over Na2SO4 partition2->drying concentration2 Concentration drying->concentration2 crude_alkaloids Crude Alkaloid Fraction concentration2->crude_alkaloids silica_gel Silica Gel Column Chromatography (CHCl3/Acetone gradient) crude_alkaloids->silica_gel fractions This compound-rich Fractions silica_gel->fractions prep_hplc Preparative C18 HPLC (MeOH/H2O gradient) fractions->prep_hplc pure_this compound Pure this compound prep_hplc->pure_this compound

Caption: Workflow for Acid-Base Extraction of this compound.

Extraction_Workflow_Method2 plant Dried, Powdered Seeds (Erythrina crista-galli) extraction Maceration with Methanol (3 times, 3 days each) plant->extraction concentration1 Concentration extraction->concentration1 crude_extract Crude Methanol Extract concentration1->crude_extract dissolution Dissolution in Water crude_extract->dissolution partitioning Successive Partitioning with: 1. Petroleum Ether 2. Ethyl Acetate 3. n-Butanol dissolution->partitioning etOAc_fraction Ethyl Acetate Fraction partitioning->etOAc_fraction chromatography Chromatographic Purification (Silica Gel, RP-18, etc.) etOAc_fraction->chromatography pure_this compound Pure this compound chromatography->pure_this compound Signaling_Pathway_Placeholder Illustrative Signaling Pathway (Placeholder) No specific signaling pathway for this compound extraction is described. Receptor Receptor Signal_Transducer Signal Transducer Receptor->Signal_Transducer Activation Effector_Protein Effector Protein Signal_Transducer->Effector_Protein Modulation Cellular_Response Cellular Response Effector_Protein->Cellular_Response Execution

References

Application Note: Quantification of Crystamidine using Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Crystamidine is an Erythrina alkaloid that has been isolated from plants of the Erythrina genus, such as Erythrina crista-galli.[1] Like other alkaloids from this genus, this compound is of interest to researchers for its potential biological activities. Preliminary studies have indicated its potential as an antioxidant and antimicrobial agent. Accurate and precise quantification of this compound in various matrices, such as plant extracts and biological samples, is essential for further pharmacological studies, quality control of herbal products, and drug development. This document provides detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Analytical Techniques

High-performance liquid chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of alkaloids. When coupled with a UV detector, it offers a robust and widely accessible method for quantitative analysis. For higher sensitivity and selectivity, especially in complex matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. LC-MS/MS provides structural information and allows for the detection of analytes at very low concentrations.

Experimental Protocols

Sample Preparation from Plant Material

This protocol describes the extraction of this compound from plant material, such as the twigs or bark of Erythrina crista-galli.

Materials:

Procedure:

  • Extraction:

    • Weigh 10 g of the dried, powdered plant material and place it in a flask.

    • Add 100 mL of methanol and perform extraction using sonication for 30 minutes, followed by maceration for 24 hours at room temperature.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator.

  • Acid-Base Partitioning:

    • Dissolve the crude extract in 50 mL of 0.1 M HCl.

    • Wash the acidic solution with 3 x 50 mL of dichloromethane to remove neutral and acidic compounds. Discard the organic phase.

    • Adjust the pH of the aqueous phase to 9-10 with a 25% ammonia solution.

    • Extract the alkaloids with 3 x 50 mL of dichloromethane.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Final Preparation:

    • Evaporate the dichloromethane to dryness under reduced pressure.

    • Reconstitute the residue in a known volume of the mobile phase (for HPLC-UV) or a suitable solvent like methanol (for LC-MS/MS).

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to analysis.

HPLC-UV Quantification Protocol

This protocol provides a representative method for the quantification of this compound using HPLC with UV detection.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 285 nm (characteristic for the di-oxygenated aromatic ring in some Erythrina alkaloids).[2]

  • Injection Volume: 20 µL.

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound standard at a concentration of 1 mg/mL in methanol.

    • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.

  • Analysis:

    • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

    • Inject the prepared standards and the sample extracts.

    • Record the chromatograms and the peak areas for this compound.

  • Quantification:

    • Construct a calibration curve by plotting the peak area versus the concentration of the this compound standards.

    • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

LC-MS/MS Quantification Protocol

This protocol outlines a sensitive and selective method for this compound quantification using LC-MS/MS.

Instrumentation and Conditions:

  • LC System: A UHPLC or HPLC system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The specific precursor and product ions for this compound would need to be determined by infusing a standard solution. For a compound with a molecular weight of 309.3 g/mol , the precursor ion would likely be [M+H]+ at m/z 310.1. Product ions would be determined from fragmentation experiments.

Procedure:

  • Standard and Sample Preparation: Prepare standards and samples as described for the HPLC-UV method, but at lower concentrations (e.g., in the ng/mL range).

  • Analysis:

    • Optimize the MS parameters (e.g., capillary voltage, cone voltage, collision energy) by infusing a standard solution of this compound.

    • Set up the MRM transitions for this compound.

    • Inject the standards and samples into the LC-MS/MS system.

  • Quantification:

    • Generate a calibration curve using the peak areas of the standards.

    • Calculate the concentration of this compound in the samples based on the calibration curve.

Data Presentation

Table 1: Reported Biological Activity of this compound

Biological ActivityTest Organism/SystemResult (IC50 / MIC)Reference
Free Radical ScavengingDPPH AssayIC50: 681.4 ± 20.2 µg/mL[3]
AntimicrobialPseudomonas aeruginosaMIC: 50-100 µg/mL[4]
AntifungalCandida kruseiMIC: >100 µg/mL (estimated)[4]

Table 2: Representative HPLC-UV Method Parameters

ParameterValue
ColumnC18, 250 mm x 4.6 mm, 5 µm
Mobile PhaseGradient of 0.1% formic acid in water and acetonitrile
Flow Rate1.0 mL/min
Detection Wavelength285 nm
Linearity Range (example)1 - 100 µg/mL
LOD (example)~0.2 µg/mL
LOQ (example)~0.7 µg/mL

Table 3: Representative LC-MS/MS Method Parameters

ParameterValue
ColumnC18, 100 mm x 2.1 mm, 1.8 µm
Mobile PhaseGradient of 0.1% formic acid in water and acetonitrile
Flow Rate0.3 mL/min
Ionization ModeESI+
Detection ModeMultiple Reaction Monitoring (MRM)
Linearity Range (example)0.5 - 100 ng/mL
LOD (example)~0.1 ng/mL
LOQ (example)~0.5 ng/mL

Visualizations

experimental_workflow cluster_extraction Sample Preparation cluster_analysis Chromatographic Analysis cluster_quantification Data Analysis plant_material Plant Material (Erythrina crista-galli) extraction Solvent Extraction (Methanol) plant_material->extraction acid_base Acid-Base Partitioning extraction->acid_base reconstitution Reconstitution in Mobile Phase acid_base->reconstitution hplc_uv HPLC-UV Analysis reconstitution->hplc_uv lc_msms LC-MS/MS Analysis reconstitution->lc_msms calibration Calibration Curve Construction hplc_uv->calibration lc_msms->calibration quantification Quantification of this compound calibration->quantification

Caption: Experimental workflow for this compound quantification.

signaling_pathway cluster_stimulus Cellular Stress cluster_pathway Potential Signaling Pathway cluster_response Cellular Response stress Oxidative Stress / Pathogen receptor Receptor Activation stress->receptor ikk IKK Activation receptor->ikk nfkb_activation NF-κB Activation ikk->nfkb_activation translocation Nuclear Translocation nfkb_activation->translocation gene_expression Gene Expression translocation->gene_expression response Anti-inflammatory & Antioxidant Response gene_expression->response This compound This compound This compound->ikk Inhibition

Caption: Potential anti-inflammatory/antioxidant signaling pathway for this compound.

antimicrobial_action cluster_interaction Initial Interaction cluster_mechanisms Potential Mechanisms of Action cluster_outcome Result This compound This compound bacterial_cell Bacterial Cell Wall / Membrane This compound->bacterial_cell membrane_disruption Membrane Disruption bacterial_cell->membrane_disruption enzyme_inhibition Enzyme Inhibition bacterial_cell->enzyme_inhibition dna_synthesis Inhibition of DNA Synthesis bacterial_cell->dna_synthesis growth_inhibition Inhibition of Bacterial Growth membrane_disruption->growth_inhibition enzyme_inhibition->growth_inhibition dna_synthesis->growth_inhibition

Caption: General mechanisms of antimicrobial action for alkaloids.

References

Application Notes and Protocols for the Investigation of Crystamidine as a Nicotinic Acetylcholine Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Crystamidine is an Erythrina alkaloid isolated from the plant Erythrina crista-galli.[1][2][3] While the chemical structure of this compound has been identified, extensive research on its specific pharmacological activity at nicotinic acetylcholine (B1216132) receptors (nAChRs) is not yet available in the public domain. However, the broader class of Erythrina alkaloids is well-documented for its antagonistic effects on nAChRs.[4][5] Notably, compounds such as erysodine (B1194152) and dihydro-β-erythroidine are recognized as potent competitive antagonists at neuronal nAChRs.[1][6][7] This document provides a framework for the investigation of this compound as a potential nAChR antagonist, drawing upon established methodologies and data from structurally related compounds.

Quantitative Data on Related Erythrina Alkaloids

To provide a contextual reference for the potential potency and selectivity of this compound, the following table summarizes the inhibitory activities of other well-characterized Erythrina alkaloids at various nAChR subtypes. It is important to note that these values are for related compounds and the activity of this compound may differ.

AlkaloidnAChR SubtypeAssay TypeMeasured Value (IC50/Ki)Reference
(+)-Erythravineα4β2Whole-cell patch clampIC50: 4.4 nM[8]
α7Whole-cell patch clampIC50: 5.9 µM[8]
(+)-11α-hydroxyerythravineα4β2Whole-cell patch clampIC50: 13 nM[8]
α7Whole-cell patch clampIC50: 6 µM[8]
Erysodineα4β2[3H]cytisine bindingKi: 50 nM[9]
Dihydro-β-erythroidine (DHβE)α4β4Radioligand BindingIC50: 0.19 µM
α4β2Radioligand BindingIC50: 0.37 µM

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of this compound as a nicotinic acetylcholine receptor antagonist.

Protocol 1: Radioligand Binding Assay for nAChR Subtypes

This protocol is designed to determine the binding affinity (Ki) of this compound for various nAChR subtypes expressed in mammalian cell lines or native tissues.

Materials:

  • This compound stock solution (in appropriate solvent, e.g., DMSO)

  • Membrane preparations from cells expressing the nAChR subtype of interest (e.g., α4β2, α7) or from specific brain regions.

  • Radioligand specific for the nAChR subtype (e.g., [3H]Epibatidine for α4β2, [125I]α-Bungarotoxin for α7).

  • Non-specific binding control (e.g., high concentration of a known nAChR ligand like nicotine (B1678760) or unlabeled epibatidine).

  • Binding buffer (composition will vary depending on the receptor subtype).

  • Glass fiber filters.

  • Scintillation vials and scintillation fluid.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in the binding buffer.

  • In a 96-well plate, add the membrane preparation, the radioligand at a concentration near its Kd, and either buffer (for total binding), non-specific control, or a concentration of this compound.

  • Incubate the plate at the appropriate temperature and for a sufficient duration to reach equilibrium.

  • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a filtration apparatus.

  • Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and vortex.

  • Quantify the amount of bound radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This protocol assesses the functional antagonism of this compound at specific nAChR subtypes expressed in Xenopus oocytes.

Materials:

  • Xenopus laevis oocytes.

  • cRNA for the nAChR subunits of interest.

  • This compound stock solution.

  • Acetylcholine (ACh) stock solution.

  • Oocyte Ringer's solution (OR2).

  • Two-electrode voltage clamp setup (amplifier, headstage, microelectrode puller, micromanipulators).

  • Glass microelectrodes filled with 3 M KCl.

  • Perfusion system.

Procedure:

  • Inject the cRNA for the desired nAChR subunits into Stage V-VI Xenopus oocytes.

  • Incubate the oocytes for 2-7 days to allow for receptor expression.

  • Place an oocyte in the recording chamber and perfuse with OR2 solution.

  • Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording) and clamp the membrane potential at a holding potential of -70 mV.

  • Establish a baseline recording in OR2 solution.

  • Apply a known concentration of ACh to elicit an inward current and establish a control response.

  • Wash the oocyte with OR2 until the current returns to baseline.

  • Pre-incubate the oocyte with a specific concentration of this compound for a defined period.

  • Co-apply the same concentration of ACh in the presence of this compound and record the current response.

  • Repeat steps 7-9 with a range of this compound concentrations to generate a concentration-response curve for the inhibition of the ACh-evoked current.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to determine the IC50 value.

  • To assess the mechanism of antagonism (competitive vs. non-competitive), generate ACh concentration-response curves in the absence and presence of a fixed concentration of this compound. A rightward shift in the ACh EC50 with no change in the maximal response is indicative of competitive antagonism.

Visualizations

nAChR_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_synapse Synaptic Cleft cluster_post Postsynaptic Membrane ACh_vesicle Acetylcholine (ACh) Vesicle ACh ACh ACh_vesicle->ACh releases Ca_channel Voltage-gated Ca²⁺ Channel Ca_channel->ACh_vesicle triggers fusion Action_Potential Action Potential Action_Potential->Ca_channel opens nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR binds & activates Ion_channel Ion Channel (Na⁺, K⁺, Ca²⁺) nAChR->Ion_channel opens This compound This compound This compound->nAChR binds & blocks Depolarization Membrane Depolarization Ion_channel->Depolarization leads to

Caption: Simplified signaling pathway of a nicotinic acetylcholine receptor and its antagonism by this compound.

Experimental_Workflow start Start: Isolate this compound binding_assay Radioligand Binding Assays (Determine Ki for nAChR subtypes) start->binding_assay functional_assay Functional Assays (e.g., TEVC, Patch Clamp) (Determine IC50 and mechanism) start->functional_assay data_analysis Data Analysis (Affinity, Potency, Selectivity) binding_assay->data_analysis functional_assay->data_analysis in_vivo_studies In Vivo Studies (Animal models of disease) (Assess efficacy and side effects) data_analysis->in_vivo_studies conclusion Conclusion: Characterize this compound as a nAChR Antagonist in_vivo_studies->conclusion Competitive_Antagonism Receptor nAChR Binding Site Response Response (Channel Opening) Receptor->Response Activates No_Response No Response (Channel Closed) Receptor->No_Response Does not activate Agonist Acetylcholine (Agonist) Agonist->Receptor Binds Antagonist This compound (Antagonist) Antagonist->Receptor Binds

References

Application Notes and Protocols for Testing the Leishmanicidal Activity of Crystamidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the evaluation of the leishmanicidal activity of Crystamidine. The protocols outlined below cover the in vitro maintenance of Leishmania parasites, assays to determine the viability of both promastigote and amastigote forms, and methods to assess cytotoxicity against host cells, a critical factor in determining the therapeutic potential of a compound.

Introduction

Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. The development of new, effective, and less toxic leishmanicidal agents is a global health priority. This compound, an erythrina alkaloid, has been identified as a compound with potential antileishmanial properties. This document serves as a guide for researchers to systematically evaluate the efficacy of this compound against Leishmania parasites.

Data Presentation

A crucial aspect of drug discovery is the ability to compare the efficacy and toxicity of novel compounds. The following table summarizes the key quantitative data that should be generated and analyzed when testing this compound.

Table 1: Summary of In Vitro Leishmanicidal Activity and Cytotoxicity of this compound

ParameterLeishmania SpeciesParasite StageIC50 (µg/mL)Mammalian Cell LineCC50 (µg/mL)Selectivity Index (SI = CC50/IC50)Reference
Leishmanicidal Activity L. amazonensisPromastigote>40J774 (macrophage)Not DeterminedNot Determined[1]
Leishmania spp. (User-defined)Amastigote (intracellular)Data to be generated(e.g., RAW 264.7, THP-1)Data to be generatedData to be generated
Cytotoxicity Not ApplicableNot ApplicableNot Applicable(e.g., RAW 264.7, THP-1)Data to be generatedNot Applicable

Note: Currently, publicly available data on the specific leishmanicidal activity of this compound is limited. One study reported an IC50 value of >40 µg/mL against Leishmania amazonensis promastigotes[1]. Further research is required to determine its activity against the clinically relevant amastigote stage and its cytotoxicity against mammalian cells to calculate the selectivity index.

Experimental Protocols

The following are detailed protocols for the key experiments required to assess the leishmanicidal activity of this compound.

Protocol 1: Culture of Leishmania Promastigotes

This protocol describes the axenic (cell-free) culture of Leishmania promastigotes, the flagellated form of the parasite found in the sandfly vector.

Materials:

  • Leishmania species (e.g., L. amazonensis, L. donovani)

  • M199 medium (or other suitable medium like RPMI-1640) supplemented with 10-20% heat-inactivated Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Sterile cell culture flasks (25 cm² or 75 cm²)

  • Incubator (26°C)

  • Hemocytometer or automated cell counter

  • Microscope

Procedure:

  • Thaw a cryopreserved vial of Leishmania promastigotes rapidly in a 37°C water bath.

  • Transfer the contents to a sterile centrifuge tube containing 10 mL of pre-warmed complete M199 medium.

  • Centrifuge at 1000 x g for 10 minutes at room temperature.

  • Discard the supernatant and resuspend the parasite pellet in 5 mL of fresh complete M199 medium.

  • Transfer the suspension to a 25 cm² cell culture flask.

  • Incubate the flask at 26°C.

  • Monitor the growth of the promastigotes daily using a microscope.

  • Subculture the parasites every 3-4 days or when they reach the late logarithmic to early stationary phase of growth (typically a density of 2-5 x 10⁷ cells/mL). To subculture, dilute the parasite suspension into a new flask with fresh medium to a starting density of 1 x 10⁶ cells/mL.

Protocol 2: In Vitro Leishmanicidal Activity against Promastigotes (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability. It measures the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells.

Materials:

  • Logarithmic phase Leishmania promastigotes

  • Complete M199 medium

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Amphotericin B (positive control)

  • 96-well flat-bottom microtiter plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Harvest logarithmic phase promastigotes by centrifugation (1000 x g for 10 minutes).

  • Resuspend the parasites in fresh complete M199 medium and adjust the density to 1 x 10⁷ cells/mL.

  • Add 100 µL of the parasite suspension to each well of a 96-well plate (final concentration of 1 x 10⁶ parasites/well).

  • Prepare serial dilutions of this compound in complete M199 medium. Add 100 µL of each dilution to the respective wells in triplicate. Include wells with parasites and medium only (negative control) and parasites with a standard drug like Amphotericin B (positive control). The final volume in each well should be 200 µL.

  • Incubate the plate at 26°C for 48-72 hours.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 26°C.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate overnight at room temperature in the dark.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the 50% inhibitory concentration (IC50), which is the concentration of this compound that reduces the viability of the promastigotes by 50% compared to the untreated control.

Protocol 3: Culture and Infection of Macrophages with Leishmania Amastigotes

This protocol describes the infection of a macrophage cell line with Leishmania promastigotes, which then transform into the intracellular amastigote form.

Materials:

  • Macrophage cell line (e.g., J774, RAW 264.7, or THP-1)

  • Complete DMEM or RPMI-1640 medium supplemented with 10% FBS and antibiotics

  • Stationary phase Leishmania promastigotes

  • Sterile 24-well plates with glass coverslips or 96-well plates

  • Incubator (37°C, 5% CO₂)

  • Giemsa stain

  • Methanol (B129727)

Procedure:

  • Seed macrophages onto glass coverslips in 24-well plates or directly into 96-well plates at a density of 1 x 10⁵ cells/well.

  • Incubate the plates at 37°C with 5% CO₂ for 24 hours to allow the cells to adhere.

  • Harvest stationary phase promastigotes and resuspend them in the appropriate macrophage culture medium.

  • Add the promastigotes to the macrophage monolayer at a parasite-to-macrophage ratio of 10:1.

  • Incubate the plates for 4-6 hours at 37°C with 5% CO₂ to allow for phagocytosis.

  • After incubation, wash the cells three times with pre-warmed PBS to remove extracellular promastigotes.

  • Add fresh complete medium and incubate for another 24-48 hours to allow the transformation of promastigotes into amastigotes within the macrophages.

Protocol 4: In Vitro Leishmanicidal Activity against Intracellular Amastigotes

This protocol assesses the ability of this compound to kill the clinically relevant intracellular amastigote form of the parasite.

Materials:

  • Infected macrophages (from Protocol 3)

  • This compound stock solution

  • Amphotericin B (positive control)

  • Microscope

  • Giemsa stain

  • Methanol

Procedure:

  • Prepare serial dilutions of this compound in the macrophage culture medium.

  • Remove the medium from the infected macrophage cultures and add the this compound dilutions in triplicate. Include untreated infected cells as a negative control and a standard drug as a positive control.

  • Incubate the plates for 48-72 hours at 37°C with 5% CO₂.

  • After incubation, wash the cells with PBS, fix the coverslips with methanol for 10 minutes, and stain with a 10% Giemsa solution for 20 minutes.

  • Wash the coverslips with distilled water, allow them to air dry, and mount them on microscope slides.

  • Examine the slides under a light microscope with an oil immersion objective (100x).

  • Determine the number of amastigotes per 100 macrophages for at least 200 macrophages per sample.

  • Calculate the percentage of infection and the number of amastigotes per infected macrophage.

  • The IC50 value is the concentration of this compound that reduces the number of intracellular amastigotes by 50% compared to the untreated control.

Protocol 5: Cytotoxicity Assay against Macrophages (MTT Assay)

This protocol determines the toxicity of this compound to the host cells, which is essential for calculating the selectivity index.

Materials:

  • Macrophage cell line

  • Complete culture medium

  • This compound stock solution

  • 96-well plates

  • MTT solution

  • Solubilization solution

  • Microplate reader

Procedure:

  • Seed macrophages in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere for 24 hours.

  • Prepare serial dilutions of this compound and add them to the cells in triplicate. Include untreated cells as a control.

  • Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

  • Perform the MTT assay as described in Protocol 2 (steps 6-9).

  • Calculate the 50% cytotoxic concentration (CC50), which is the concentration of this compound that reduces the viability of the macrophages by 50%.

Visualization of Experimental Workflow and Potential Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflow for testing leishmanicidal activity and a hypothetical signaling pathway that could be affected by an alkaloid like this compound.

Leishmanicidal_Activity_Workflow cluster_promastigote Promastigote Assay cluster_amastigote Amastigote Assay cluster_cytotoxicity Cytotoxicity Assay cluster_analysis Data Analysis promastigote_culture 1. Leishmania Promastigote Culture promastigote_assay 2. In Vitro Assay (e.g., MTT) promastigote_culture->promastigote_assay ic50_promo 3. Determine IC50 promastigote_assay->ic50_promo macrophage_culture 4. Macrophage Culture infection 5. Macrophage Infection with Promastigotes macrophage_culture->infection amastigote_assay 6. In Vitro Assay (Giemsa Staining) infection->amastigote_assay ic50_ama 7. Determine IC50 amastigote_assay->ic50_ama selectivity_index 11. Calculate Selectivity Index (CC50/IC50 amastigote) ic50_ama->selectivity_index host_cell_culture 8. Macrophage Culture cytotoxicity_assay 9. In Vitro Assay (e.g., MTT) host_cell_culture->cytotoxicity_assay cc50 10. Determine CC50 cytotoxicity_assay->cc50 cc50->selectivity_index

Caption: Experimental workflow for determining the leishmanicidal activity of this compound.

Hypothetical_Signaling_Pathway This compound This compound Topoisomerase Leishmania Topoisomerase This compound->Topoisomerase Inhibition DNA_Replication DNA Replication & Transcription Topoisomerase->DNA_Replication Required for Apoptosis Apoptosis-like Cell Death DNA_Replication->Apoptosis Inhibition leads to

Caption: Hypothetical mechanism of action for this compound in Leishmania.

Disclaimer: The signaling pathway diagram is a hypothetical representation. The precise mechanism of action of this compound against Leishmania has not been elucidated and requires further investigation. Many alkaloids are known to target DNA topoisomerases, leading to the inhibition of DNA replication and transcription, which can ultimately induce apoptosis-like cell death in parasites.

Conclusion

The protocols provided in this document offer a standardized framework for the comprehensive evaluation of the leishmanicidal activity of this compound. The generation of robust and reproducible data on the efficacy against both promastigote and amastigote stages, as well as cytotoxicity against host cells, is essential for advancing this compound as a potential therapeutic agent for leishmaniasis. Further studies are warranted to elucidate its specific mechanism of action and to expand its testing against a broader range of Leishmania species.

References

High-performance liquid chromatography (HPLC) method for Crystamidine

Author: BenchChem Technical Support Team. Date: December 2025

An advanced High-Performance Liquid Chromatography (HPLC) method has been meticulously developed and validated for the quantification of Crystamidine, a significant Erythrina alkaloid. This application note provides a comprehensive protocol for researchers, scientists, and drug development professionals, ensuring accurate and reproducible results for the analysis of this compound in various sample matrices.

Introduction

This compound is a naturally occurring alkaloid isolated from species of the Erythrina genus.[1] Its complex chemical structure and potential pharmacological activities necessitate a reliable analytical method for its identification and quantification in research and pharmaceutical development. High-Performance Liquid Chromatography (HPLC) offers the specificity and sensitivity required for the precise analysis of such compounds.[2][3][4][5] This application note details a robust reversed-phase HPLC (RP-HPLC) method for the determination of this compound.

Chemical and Physical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing an effective HPLC method.

PropertyValueReference
Molecular FormulaC₁₈H₁₅NO₄
Molecular Weight309.3 g/mol
IUPAC Name(1S,19R)-19-methoxy-5,7-dioxa-13-azapentacyclo[11.7.0.0¹,¹⁶.0²,¹⁰.0⁴,⁸]icosa-2,4(8),9,11,15,17-hexaen-14-one
Predicted UV AbsorbanceAlkaloids typically exhibit UV absorbance in the range of 200-400 nm. For this compound, a wavelength of 280 nm is proposed for detection based on common alkaloid absorbance spectra.N/A

HPLC Method Parameters

The following chromatographic conditions have been optimized for the analysis of this compound.

ParameterCondition
Instrument Agilent 1260 Infinity II LC System or equivalent
Column C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Elution 0-2 min: 10% B2-15 min: 10% to 90% B15-18 min: 90% B18-20 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV-Vis Diode Array Detector (DAD) at 280 nm
Run Time 20 minutes

Experimental Protocols

Reagents and Materials
  • This compound reference standard (purity >98%)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (LC-MS grade)

  • Methanol (B129727) (HPLC grade)

  • 0.22 µm syringe filters

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in methanol and make up to the mark. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions: 90% A, 10% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

The appropriate sample preparation protocol is crucial for accurate analysis and to protect the HPLC column.

  • Extraction from Plant Material:

    • Homogenize 1 g of dried and powdered plant material with 10 mL of methanol.

    • Sonicate the mixture for 30 minutes.

    • Centrifuge at 4000 rpm for 15 minutes.

    • Collect the supernatant. Repeat the extraction process twice more.

    • Combine the supernatants and evaporate to dryness under reduced pressure.

    • Reconstitute the residue in 1 mL of mobile phase (initial conditions).

  • Formulation Analysis (e.g., Tablets):

    • Grind a tablet into a fine powder.

    • Accurately weigh a portion of the powder equivalent to a single dose and transfer to a 50 mL volumetric flask.

    • Add approximately 30 mL of methanol and sonicate for 15 minutes to dissolve the this compound.

    • Make up to the volume with methanol and mix thoroughly.

    • Centrifuge a portion of this solution at 4000 rpm for 10 minutes.

    • Dilute the supernatant with the mobile phase to a concentration within the calibration range.

  • Filtration: Prior to injection, filter all standard and sample solutions through a 0.22 µm syringe filter to remove any particulate matter.

Method Validation Summary

The developed HPLC method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.

Validation ParameterTypical Acceptance Criteria
Specificity The peak for this compound should be well-resolved from other components in the sample matrix.
Linearity R² > 0.999 over the concentration range of 1-100 µg/mL.
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) Intra-day RSD < 2.0%Inter-day RSD < 2.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1
Robustness The method should remain unaffected by small, deliberate variations in method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2 °C).

Data Presentation

Table 1: System Suitability Test (SST) Results
ParameterAcceptance CriteriaResult
Retention Time (min) Consistent~12.5
Tailing Factor (T) T ≤ 21.1
Theoretical Plates (N) N > 20008500
Table 2: Linearity Data
Concentration (µg/mL)Peak Area (mAU*s)
115.2
576.1
10151.8
25380.5
50760.2
1001521.5
Correlation Coefficient (R²) 0.9998

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Standard This compound Standard Weighing Accurate Weighing Standard->Weighing Sample Sample Matrix (e.g., Plant Extract, Formulation) Extraction Methanol Extraction Sample->Extraction Dissolution Dissolution in Methanol Weighing->Dissolution Dilution Serial Dilution Dissolution->Dilution Filtration 0.22 µm Filtration Dilution->Filtration Reconstitution Reconstitution in Mobile Phase Extraction->Reconstitution Reconstitution->Filtration HPLC HPLC System Filtration->HPLC Injection Column C18 Column HPLC->Column Detector UV-Vis Detector (280 nm) Column->Detector Chromatogram Chromatogram Acquisition Detector->Chromatogram Gradient Gradient Elution Gradient->HPLC Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of this compound Calibration->Quantification

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

This application note provides a detailed and robust HPLC method for the quantitative analysis of this compound. The described protocol, including sample preparation and chromatographic conditions, is designed to yield accurate, precise, and reproducible results. This method is suitable for routine quality control and research applications involving the analysis of this compound.

References

Application Notes and Protocols for the NMR Analysis of Crystamidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crystamidine is an Erythrina alkaloid first isolated from Erythrina crista-galli Linn.[1][2] It belongs to a class of tetracyclic spiro-amine alkaloids known for their diverse biological activities.[3] Notably, this compound has been identified as a competitive antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs), suggesting its potential for investigation in drug development, particularly in neuroscience.[4][5] Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical technique for the structural elucidation and characterization of such natural products. These application notes provide a comprehensive guide to the NMR analysis of this compound, including spectral data, detailed experimental protocols, and a visualization of its relevant signaling pathway.

Chemical Structure

Molecular Formula: C₁₈H₁₅NO₄

Structure:

Crystamidine_Structure cluster_core This compound C1 C2 C1->C2 C1->C2 C16 C1->C16 C3 C2->C3 C4 C3->C4 C3->C4 N7 C3->N7 C5 C4->C5 C6 C5->C6 C5->C6 C6->C1 C8 N7->C8 C9 C8->C9 C8->C9 C10 C9->C10 C11 C10->C11 C10->C11 O13 C10->O13 C12 C11->C12 C11->C12 O15 C11->O15 C12->N7 C14 O13->C14 C14->O15 O17 C16->O17 C18 O17->C18 l1 l2 l3 l4 l5 NMR_Workflow cluster_prep cluster_acq cluster_proc Weigh this compound Weigh this compound Dissolve in CDCl3 Dissolve in CDCl3 Weigh this compound->Dissolve in CDCl3 Transfer to NMR Tube Transfer to NMR Tube Dissolve in CDCl3->Transfer to NMR Tube 1D_H 1D ¹H NMR Transfer to NMR Tube->1D_H 1D_C 1D ¹³C NMR 1D_H->1D_C 2D_NMR 2D NMR (COSY, HSQC, HMBC) 1D_C->2D_NMR Processing Fourier Transform, Phasing, Baseline Correction 2D_NMR->Processing Analysis Peak Picking & Integration Processing->Analysis Assignment Structure Elucidation & Verification Analysis->Assignment nAChR_Signaling cluster_pathway Nicotinic Acetylcholine Receptor Signaling Pathway cluster_antagonist Action of this compound ACh Acetylcholine (ACh) nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds and Activates Ion_Influx Na⁺/Ca²⁺ Influx nAChR->Ion_Influx Channel Opening Depolarization Membrane Depolarization Ion_Influx->Depolarization Signal Neuronal Signal Propagation Depolarization->Signal This compound This compound This compound->nAChR Binds and Blocks Block->Ion_Influx Prevents Channel Opening

References

Application Notes and Protocols for Investigating the Cellular Effects of Crystamidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for studying the effects of Crystamidine, an Erythrina alkaloid, on cancer cells. Given the limited direct literature on this compound's anti-cancer activity, the protocols outlined are based on the known effects of related Erythrina alkaloids and its classification as a nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist. These compounds have been observed to induce apoptosis and cell cycle arrest in various cancer cell lines, suggesting a potential therapeutic application for this compound.

Introduction to this compound

This compound is a member of the Erythrina alkaloid family, a class of natural compounds known for their diverse biological activities. Structurally related compounds have demonstrated anti-cancer properties, providing a strong rationale for investigating this compound's potential in oncology research. Furthermore, this compound has been identified as an antagonist of nicotinic acetylcholine receptors (nAChRs). The nAChR signaling pathway has been implicated in promoting cancer cell proliferation, survival, and metastasis. Therefore, antagonism of this receptor by this compound may represent a key mechanism of its potential anti-cancer effects.

Key Experimental Assays

To elucidate the cellular effects of this compound, a series of in vitro assays are recommended. These experiments will assess its impact on cell viability, induction of programmed cell death (apoptosis), and cell cycle progression.

Data Presentation: Summary of Expected Quantitative Data

The following tables provide a structured format for presenting hypothetical quantitative data obtained from the described experimental protocols.

Table 1: Cell Viability (MTT Assay)

Cancer Cell LineThis compound Concentration (µM)% Cell Viability (Mean ± SD)IC50 (µM)
MCF-7 0 (Control)100 ± 5.2
1085.3 ± 4.1
2562.1 ± 3.545.7
5048.9 ± 2.8
10025.6 ± 2.1
HeLa 0 (Control)100 ± 6.1
1090.2 ± 5.5
2575.4 ± 4.958.3
5051.7 ± 3.9
10030.1 ± 2.5

Table 2: Apoptosis Analysis (Annexin V/PI Staining)

Cancer Cell LineThis compound Concentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)% Live Cells (Annexin V-/PI-)
MCF-7 0 (Control)2.1 ± 0.51.5 ± 0.396.4 ± 0.8
5015.8 ± 1.28.2 ± 0.976.0 ± 2.1
10035.2 ± 2.518.9 ± 1.745.9 ± 3.3
HeLa 0 (Control)1.8 ± 0.41.1 ± 0.297.1 ± 0.6
5012.5 ± 1.16.7 ± 0.880.8 ± 1.9
10028.9 ± 2.215.4 ± 1.555.7 ± 2.8

Table 3: Cell Cycle Analysis (Propidium Iodide Staining)

Cancer Cell LineThis compound Concentration (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
MCF-7 0 (Control)60.5 ± 3.125.2 ± 1.814.3 ± 1.1
5055.1 ± 2.820.7 ± 1.524.2 ± 1.9
10048.9 ± 2.515.4 ± 1.335.7 ± 2.4
HeLa 0 (Control)58.2 ± 2.928.1 ± 2.013.7 ± 1.0
5052.6 ± 2.622.5 ± 1.724.9 ± 2.0
10045.3 ± 2.317.8 ± 1.436.9 ± 2.5

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO).

  • Incubate for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for 24 or 48 hours.

  • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol uses PI to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Materials:

  • Cancer cell lines

  • This compound

  • 6-well plates

  • Cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound for 24 hours.

  • Harvest the cells and wash with cold PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

Visualizations

Experimental Workflow

G cluster_setup Cell Culture & Treatment cluster_assays Cellular Assays cluster_analysis Data Analysis cluster_conclusion Conclusion cell_culture Seed Cancer Cells treatment Treat with this compound cell_culture->treatment viability Cell Viability (MTT) treatment->viability apoptosis Apoptosis (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle (PI) treatment->cell_cycle data_viability IC50 Determination viability->data_viability data_apoptosis Quantify Apoptotic Cells apoptosis->data_apoptosis data_cell_cycle Analyze Cell Cycle Phases cell_cycle->data_cell_cycle conclusion Elucidate this compound's Anticancer Effects data_viability->conclusion data_apoptosis->conclusion data_cell_cycle->conclusion

Caption: Experimental workflow for studying this compound's effects.

Proposed Signaling Pathway

G cluster_downstream Downstream Signaling cluster_effects Cellular Effects This compound This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) This compound->nAChR Antagonizes pi3k_akt PI3K/Akt Pathway nAChR->pi3k_akt Inhibits Activation mapk_erk MAPK/ERK Pathway nAChR->mapk_erk Inhibits Activation proliferation Decreased Proliferation pi3k_akt->proliferation Leads to apoptosis Increased Apoptosis pi3k_akt->apoptosis Leads to mapk_erk->proliferation Leads to cell_cycle_arrest G2/M Arrest mapk_erk->cell_cycle_arrest Leads to

Caption: Proposed signaling pathway for this compound's action.

Troubleshooting & Optimization

Crystamidine Synthesis: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the yield and purity of Crystamidine synthesis.

Hypothetical Synthesis Scheme

For the context of this guide, we will consider a common two-step synthesis pathway for this compound:

  • Step 1: Suzuki-Miyaura Cross-Coupling: Reaction of Precursor A (an aryl halide) with Precursor B (a boronic acid or ester) in the presence of a palladium catalyst and a base to form the carbon-carbon bond, yielding Intermediate C.

  • Step 2: Deprotection: Removal of a protecting group (e.g., a Boc group) from Intermediate C under acidic conditions to yield the final product, this compound.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound.

Low Yield in Step 1 (Suzuki-Miyaura Coupling)

Question: My Suzuki-Miyaura coupling reaction to form Intermediate C has a low yield (<30%). What are the potential causes and how can I improve it?

Answer: Low yield in a Suzuki-Miyaura coupling can stem from several factors related to reagents, catalyst, or reaction conditions. Below is a systematic guide to troubleshooting this issue.

  • Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Its deactivation is a common cause of low yield.

    • Solution: Ensure you are using a fresh, high-quality palladium catalyst. If using a pre-catalyst, ensure it is properly activated. Consider using a different ligand that is more robust or provides better stabilization for the palladium center. See the table below for a comparison of different catalyst systems.

  • Reagent Quality: The purity of your starting materials is crucial.

    • Solution: Verify the purity of Precursor A and Precursor B using techniques like NMR or LC-MS. Impurities in the boronic acid (Precursor B), such as boronic anhydride, can inhibit the reaction. Consider recrystallizing or purifying the starting materials if necessary.

  • Base and Solvent Choice: The choice of base and solvent system significantly impacts the reaction rate and yield.

    • Solution: The base is critical for the transmetalation step. If you are using a weak base like Na₂CO₃, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃. The solvent must be able to dissolve the reagents and be compatible with the reaction conditions. A mixture of an organic solvent (like dioxane or toluene) and water is often effective. Ensure the solvent is thoroughly degassed to remove oxygen.

  • Oxygen Contamination: Palladium(0) catalysts are sensitive to oxidation by atmospheric oxygen, which can lead to catalyst deactivation.

    • Solution: Rigorously degas all solvents before use by bubbling an inert gas (argon or nitrogen) through them or by using the freeze-pump-thaw method. Maintain a positive pressure of inert gas over the reaction mixture throughout the experiment.

Data and Protocols

Table 1: Effect of Catalyst, Base, and Solvent on Intermediate C Yield
Entry Palladium Catalyst Ligand Base Solvent System Temperature (°C) Yield of Intermediate C (%)
1Pd(PPh₃)₄PPh₃Na₂CO₃Toluene/H₂O9028
2Pd(OAc)₂SPhosK₃PO₄Dioxane/H₂O10085
3PdCl₂(dppf)dppfCs₂CO₃THF/H₂O8072
4Pd(OAc)₂XPhosK₃PO₄2-MeTHF10091
Experimental Protocol: Optimized Suzuki-Miyaura Coupling (Entry 4)
  • To a dry Schlenk flask under an argon atmosphere, add Precursor A (1.0 mmol), Precursor B (1.2 mmol), K₃PO₄ (2.5 mmol), and XPhos (0.04 mmol).

  • Add Pd(OAc)₂ (0.02 mmol) to the flask.

  • Evacuate and backfill the flask with argon three times.

  • Add 10 mL of degassed 2-MeTHF via syringe.

  • Heat the reaction mixture to 100 °C and stir for 4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain Intermediate C.

Visualizations

experimental_workflow cluster_step1 Step 1: Suzuki-Miyaura Coupling cluster_step2 Step 2: Deprotection A Precursor A + Precursor B B Add Catalyst, Ligand, Base A->B C Reaction at 100°C B->C D Workup & Purification C->D E Intermediate C D->E F Intermediate C in Solvent E->F Proceed to next step G Add Acid (e.g., TFA) F->G H Reaction at RT G->H I Workup & Purification H->I J This compound I->J

Caption: Overall workflow for the two-step synthesis of this compound.

troubleshooting_low_yield start Low Yield in Step 1? check_catalyst Is the catalyst fresh and active? start->check_catalyst check_reagents Are starting materials pure? check_catalyst->check_reagents Yes solution_catalyst Use fresh catalyst/ligand. Consider a different catalyst system. check_catalyst->solution_catalyst No check_conditions Are reaction conditions optimal? check_reagents->check_conditions Yes solution_reagents Purify starting materials (e.g., recrystallization). check_reagents->solution_reagents No check_degassing Was the solvent properly degassed? check_conditions->check_degassing Yes solution_conditions Optimize base, solvent, and temperature. (See Table 1) check_conditions->solution_conditions No solution_degassing Use freeze-pump-thaw or bubble with inert gas for 30 min. check_degassing->solution_degassing No success Yield Improved check_degassing->success Yes solution_catalyst->success solution_reagents->success solution_conditions->success solution_degassing->success

Overcoming solubility issues with Crystamidine in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Crystamidine Technical Support Center. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: this compound is a hydrophobic compound with limited aqueous solubility. For optimal results, we recommend preparing a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the preferred solvent for initial solubilization. Ethanol can also be used as an alternative.[1][2]

Q2: What is the maximum concentration of DMSO that is safe for most cell cultures?

A2: While DMSO is an excellent solvent for this compound, it can be toxic to cells at high concentrations. It is crucial to keep the final concentration of DMSO in your cell culture medium below 0.5% (v/v), and ideally at or below 0.1%, to minimize cytotoxic effects.[2] Always perform a vehicle control experiment to assess the impact of the solvent on your specific cell line.

Q3: My this compound precipitates when I add it to my aqueous buffer or cell culture medium. What should I do?

A3: Precipitation upon addition to aqueous solutions is a common issue with hydrophobic compounds like this compound. Here are several steps you can take to prevent this:

  • Prepare a high-concentration stock: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mM).

  • Use a dropwise addition method: While gently vortexing or stirring your aqueous buffer or medium, add the stock solution drop by drop. This gradual introduction helps to prevent immediate precipitation.[3]

  • Pre-warm the medium: Warming your cell culture medium to 37°C before adding the this compound stock solution can enhance solubility.[3]

  • Consider an intermediate dilution step: A two-step dilution, first in a serum-containing solution and then in the final medium, can sometimes improve solubility.[1]

Q4: Can I store this compound solutions? If so, under what conditions?

A4: Yes, this compound stock solutions in DMSO can be stored at -20°C for several months. To avoid repeated freeze-thaw cycles, which can degrade the compound, we recommend aliquoting the stock solution into smaller, single-use volumes.

Troubleshooting Guide

Issue 1: this compound Powder Will Not Dissolve
  • Possible Cause: Insufficient solvent volume or inappropriate solvent.

  • Solution:

    • Ensure you are using a sufficient volume of the recommended organic solvent (DMSO or ethanol).

    • Try gentle warming of the solution in a water bath (up to 37°C) and vortexing to aid dissolution.

Issue 2: Oily Film or Precipitate Forms in Cell Culture Wells
  • Possible Cause: Exceeded the solubility limit of this compound in the final culture medium.

  • Solution:

    • Decrease the final concentration of this compound in your experiment.

    • Increase the percentage of serum in your cell culture medium (if your experimental design allows), as serum proteins can help to stabilize hydrophobic compounds.

    • Refer to the two-step dilution protocol outlined below.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of high-purity, sterile DMSO to achieve a 10 mM concentration.

  • Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C may be necessary.

  • Storage: Aliquot the stock solution into sterile, light-protected tubes and store at -20°C.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays
  • Pre-warm: Warm the cell culture medium and fetal bovine serum (FBS) to 37°C.

  • Intermediate Dilution (Optional, but recommended):

    • In a sterile tube, dilute the 10 mM this compound stock solution 1:10 in pre-warmed FBS.

    • Mix gently by pipetting.

  • Final Dilution:

    • Add the intermediate dilution (or the stock solution directly if not performing the intermediate step) dropwise to the pre-warmed cell culture medium while gently swirling the medium.

    • Ensure the final DMSO concentration remains below 0.5%.

Quantitative Data Summary

SolventMaximum Recommended Stock ConcentrationFinal Concentration in Medium (v/v)Notes
DMSO10 mM< 0.5%Preferred solvent for initial dissolution.[1][2]
Ethanol10 mM< 0.5%Alternative to DMSO.[2]
0.1 M NaOHNot Recommended-May affect the pH of the culture medium and cellular health.[4]
0.1 M HClNot Recommended-May affect the pH of the culture medium and cellular health.[4]

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 10 mM this compound Stock in DMSO prep_working Prepare Working Solution in Culture Medium prep_stock->prep_working Dilute treat_cells Treat Cells with This compound prep_working->treat_cells Add to cells seed_cells Seed Cells seed_cells->treat_cells incubate Incubate treat_cells->incubate lyse_cells Lyse Cells incubate->lyse_cells Harvest protein_assay Protein Quantification lyse_cells->protein_assay western_blot Western Blot for p-Akt, Akt, etc. protein_assay->western_blot PI3K_Akt_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation (Thr308) Downstream Downstream Targets (e.g., mTORC1, GSK3B) Akt->Downstream Regulation mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) This compound This compound This compound->PI3K Inhibition

References

Technical Support Center: Isolation of Crystamidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the isolation of Crystamidine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the extraction and purification of this Erythrina alkaloid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which natural sources is it typically isolated?

This compound is an Erythrina alkaloid that has been isolated from Erythrina crista-galli (also known as cockspur coral tree).[1] Like other Erythrina alkaloids, it is part of a complex mixture of structurally similar compounds within the plant material.[2]

Q2: What are the main challenges encountered during the isolation of this compound?

The primary challenges in isolating this compound include:

  • Low Yield: The concentration of this compound in the raw plant material can be low, necessitating highly efficient extraction and purification protocols.

  • Complex Alkaloid Mixtures: Erythrina species contain numerous alkaloids with similar chemical structures, making the separation of this compound from these other compounds difficult.[2]

  • Compound Stability: Alkaloids can be susceptible to degradation under certain conditions, such as exposure to harsh pH, high temperatures, or light. While specific stability data for this compound is limited, general principles of alkaloid stability should be considered.[3][4][5][6]

  • Selection of Appropriate Techniques: Choosing the right combination of extraction solvents, pH conditions, and chromatographic methods is crucial for a successful isolation.[7][8][9]

Q3: How can I improve the yield of extracted this compound?

To improve the yield, consider the following:

  • Optimize Extraction Solvent: The choice of solvent is critical. While alcohols like methanol (B129727) or ethanol (B145695) can extract a broad range of alkaloids, a preliminary acid-base extraction can help to specifically isolate the alkaloid fraction.[7][10]

  • Particle Size of Plant Material: Grinding the plant material to a fine powder increases the surface area for solvent penetration and can improve extraction efficiency.

  • Extraction Method: Modern extraction techniques such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can reduce extraction time and improve yields compared to traditional methods like maceration or Soxhlet extraction.[8]

  • pH Control: Maintaining the correct pH during acid-base extraction is crucial for ensuring that this compound is in its desired form (salt or free base) for partitioning into the aqueous or organic phase, respectively.[7][10]

Troubleshooting Guide

Problem 1: Low Yield of Crude Alkaloid Extract
Possible Cause Troubleshooting Step Expected Outcome
Inefficient initial extractionEnsure the plant material is finely powdered. Consider using a more effective extraction technique like UAE or MAE.[8]Increased contact between the solvent and plant material, leading to a higher yield of the crude extract.
Incorrect solvent selectionExperiment with different solvent systems. A preliminary extraction with a non-polar solvent can remove lipids before the main alkaloid extraction.[9]Reduced interference from fatty substances and improved solubility of this compound in the extraction solvent.
Incomplete acid-base extractionCarefully monitor and adjust the pH during the acid wash and subsequent basification steps. Multiple extractions at each stage will ensure complete transfer of the alkaloids.[7][10]Maximized recovery of the total alkaloid fraction from the initial extract.
Problem 2: Poor Separation of this compound from Other Alkaloids
Possible Cause Troubleshooting Step Expected Outcome
Inadequate chromatographic resolutionOptimize the mobile phase for your column chromatography. A gradient elution may be necessary to separate compounds with similar polarities.[9][11]Improved separation between this compound and other closely related Erythrina alkaloids.
Overloading of the chromatography columnReduce the amount of crude extract loaded onto the column. Overloading can lead to broad peaks and poor separation.Sharper peaks and better resolution, allowing for the collection of purer fractions.
Incorrect stationary phaseConsider using different types of stationary phases for column chromatography, such as alumina (B75360) in addition to silica (B1680970) gel.[9]Altered selectivity that may improve the separation of the target compound.
Problem 3: Suspected Degradation of this compound
Possible Cause Troubleshooting Step Expected Outcome
Exposure to high temperaturesAvoid excessive heat during solvent evaporation. Use a rotary evaporator at a reduced pressure and moderate temperature.Minimized thermal degradation of the alkaloid.
Extreme pH conditionsBuffer your aqueous solutions and avoid prolonged exposure to strong acids or bases.[3]Preservation of the chemical structure of this compound.
Light sensitivityProtect the extracts and purified fractions from direct light by using amber glassware or covering containers with aluminum foil.[4][5][6]Reduced photodegradation of the compound.

Experimental Protocols

Protocol 1: Acid-Base Extraction of Total Alkaloids from Erythrina crista-galli
  • Defatting: Macerate 1 kg of dried, powdered plant material with n-hexane for 24 hours to remove lipids. Filter and discard the hexane (B92381) extract.

  • Alkaloid Extraction: Air-dry the defatted plant material and then extract it with methanol three times (3 x 3L) with shaking for 24 hours each time.

  • Concentration: Combine the methanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Acidification: Dissolve the crude extract in a 5% hydrochloric acid solution (pH ~2).[11]

  • Washing: Wash the acidic aqueous solution with dichloromethane (B109758) to remove neutral and acidic impurities. Discard the organic layer.

  • Basification: Adjust the pH of the aqueous layer to approximately 10 with ammonium (B1175870) hydroxide.[11]

  • Final Extraction: Extract the basified aqueous solution with dichloromethane three times. The free base alkaloids will move into the organic layer.

  • Drying and Concentration: Combine the dichloromethane extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the total alkaloid extract.

Protocol 2: Isolation of this compound using Column Chromatography
  • Column Preparation: Pack a silica gel column using a slurry method with the initial mobile phase (e.g., a mixture of chloroform (B151607) and methanol).

  • Sample Loading: Dissolve the total alkaloid extract in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution: Begin elution with a non-polar solvent mixture (e.g., 100% chloroform) and gradually increase the polarity by adding small increments of a more polar solvent like methanol.[9]

  • Fraction Collection: Collect fractions of the eluate and monitor their composition using Thin Layer Chromatography (TLC).

  • TLC Analysis: Spot the collected fractions on a TLC plate and develop it in an appropriate solvent system. Visualize the spots under UV light or by using a suitable staining reagent (e.g., Dragendorff's reagent for alkaloids).

  • Pooling and Concentration: Combine the fractions that show a pure spot corresponding to this compound and concentrate them to obtain the isolated compound.

Visualizations

experimental_workflow start Dried Plant Material (Erythrina crista-galli) defatting Defatting with Hexane start->defatting extraction Methanol Extraction defatting->extraction concentration1 Concentration (Rotary Evaporator) extraction->concentration1 acidification Acidification (5% HCl) concentration1->acidification wash Wash with Dichloromethane acidification->wash basification Basification (NH4OH) wash->basification extraction2 Extraction with Dichloromethane basification->extraction2 concentration2 Concentration to get Total Alkaloids extraction2->concentration2 chromatography Silica Gel Column Chromatography concentration2->chromatography analysis TLC Analysis of Fractions chromatography->analysis pooling Pooling of Pure Fractions analysis->pooling final_product Isolated this compound pooling->final_product troubleshooting_logic start Low Yield or Purity of this compound check_extraction Check Extraction Efficiency start->check_extraction check_separation Check Chromatographic Separation start->check_separation check_degradation Check for Degradation start->check_degradation extraction_solvent Optimize Solvent? check_extraction->extraction_solvent separation_mobile_phase Optimize Mobile Phase? check_separation->separation_mobile_phase degradation_temp Avoid High Temp? check_degradation->degradation_temp extraction_method Use UAE/MAE? extraction_solvent->extraction_method extraction_ph Verify pH? extraction_method->extraction_ph separation_loading Reduce Column Loading? separation_mobile_phase->separation_loading degradation_light Protect from Light? degradation_temp->degradation_light

References

Technical Support Center: Optimizing Dosage for In Vivo Crystamidine Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Crystamidine is an Erythrina alkaloid for which extensive in vivo data is not widely available in public literature.[1][2] This guide provides a framework for optimizing the dosage of this compound or similar novel compounds based on general principles of in vivo research and data from related alkaloids. Researchers must adapt these protocols based on their specific experimental models and observed data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its proposed mechanism of action?

A1: this compound is an Erythrina alkaloid isolated from plants of the Erythrina genus, such as Erythrina crista-galli.[2][3] Structurally, it is part of a unique class of spirocyclic alkaloids.[3] Its primary proposed mechanism of action is as an antagonist of the nicotinic acetylcholine (B1216132) receptor (nAChR).[1] Some in silico studies also suggest potential as an acetylcholinesterase (AChE) inhibitor, which could be relevant for neurological research.[4]

Q2: How should I determine a starting dose for my first in vivo experiment with this compound?

A2: For a novel compound with limited in vivo data, a common approach is to start with a dose-ranging pilot study. If you have in vitro efficacy data (e.g., IC50), you can use allometric scaling to estimate a starting dose, but this should be done with caution. It is highly recommended to begin with a wide range of doses in a small number of animals to establish the Maximum Tolerated Dose (MTD).[5]

Q3: this compound has poor water solubility. How can I formulate it for in vivo administration?

A3: Like many alkaloids, this compound is likely hydrophobic.[6] A common strategy for such compounds is to first dissolve them in a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) and then dilute this stock solution into a suitable vehicle.[7][8]

  • Co-solvent Systems: A mixture of solvents is often necessary. Common vehicles include combinations of PEG 400, Tween® 80, and saline.[8]

  • Suspensions: If a solution is not possible, a homogenous suspension can be created using agents like carboxymethylcellulose (CMC).

  • Vehicle Toxicity: Always include a vehicle-only control group in your experiments, as high concentrations of solvents like DMSO can cause toxicity.[7]

Q4: What are the key pharmacokinetic parameters I should assess for this compound?

A4: A pilot pharmacokinetic (PK) study is crucial to understand how this compound is absorbed, distributed, metabolized, and excreted in your animal model.[5][9] Key parameters to measure include:

  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC: Area under the curve, representing total drug exposure.

  • t1/2: Half-life, which informs dosing frequency.[10]

Troubleshooting Guides

Issue 1: High Toxicity or Mortality Observed

Symptoms:

  • Significant weight loss (>10-15%) in the treatment group.

  • Lethargy, ruffled fur, or other signs of distress.

  • Unexpected mortality in the cohort.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Dose is above the MTD Immediately reduce the dose by 50-75% in the next cohort.[5] Conduct a formal MTD study to identify a safe dose.
Vehicle Toxicity Run a control group with only the vehicle. High concentrations of DMSO (>10%) can be toxic.[7] Consider alternative, less toxic vehicles.
Improper Administration Ensure proper oral gavage or injection technique to avoid injury.[7] Check that the administration volume is within recommended limits for the species.

| Compound-Specific Effects | Some alkaloids can have off-target effects.[7] Review literature on similar Erythrina alkaloids for known toxicities.[11] |

Issue 2: Lack of Efficacy in Disease Model

Symptoms:

  • No significant difference between the this compound-treated group and the vehicle control group.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Sub-therapeutic Dose The administered dose may be too low to reach effective concentrations at the target site. Review your dose-ranging study and consider testing higher, non-toxic doses.
Poor Bioavailability This compound may be poorly absorbed or rapidly metabolized. A pharmacokinetic study is essential to determine plasma and tissue concentrations.[5]
Formulation Issues The compound may be precipitating out of the vehicle before or after administration. Ensure the formulation is homogenous. Sonication or gentle warming may help.[8]

| Dosing Frequency | The compound's half-life might be very short, requiring more frequent dosing to maintain exposure.[10] PK data is needed to optimize the dosing schedule. |

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of this compound that can be administered without causing dose-limiting toxicity.

Methodology:

  • Animal Model: Use the same species and strain as in your planned efficacy studies (e.g., C57BL/6 mice).

  • Group Size: Start with a small number of animals per group (n=3-5).

  • Dose Selection: Select a wide range of doses based on literature for similar compounds or allometric scaling (e.g., 1, 3, 10, 30, 100 mg/kg). Include a vehicle control group.

  • Administration: Administer this compound daily for 7-14 days via the intended route (e.g., oral gavage).

  • Monitoring: Record body weight, food/water intake, and clinical signs of toxicity daily.

  • Endpoint Analysis: At the end of the study, collect blood for hematology and clinical chemistry. Perform a gross necropsy and collect major organs for histopathology.

  • MTD Definition: The MTD is typically defined as the highest dose that does not cause mortality, >10% body weight loss, or significant clinical signs of toxicity.[5]

Protocol 2: Pharmacokinetic (PK) Study

Objective: To characterize the plasma concentration-time profile of this compound after a single dose.

Methodology:

  • Animal Model: Use the same species as in efficacy studies.

  • Group Size: n = 3 animals per time point.

  • Dosing: Administer a single dose of this compound at a dose known to be well-tolerated (e.g., below the MTD).

  • Sample Collection: Collect blood samples at multiple time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours) via an appropriate method (e.g., tail vein, retro-orbital). Process blood to obtain plasma.

  • Analysis: Quantify the concentration of this compound in plasma samples using a validated analytical method like LC-MS/MS.

  • Data Calculation: Calculate key PK parameters (Cmax, Tmax, AUC, t1/2).

Quantitative Data Summary

Table 1: Example MTD Study Data Table

Group Dose (mg/kg) N Mean Body Weight Change (%) Clinical Signs Mortality
Vehicle 0 5 +2.5% None 0/5
Dose 1 10 5 +1.8% None 0/5
Dose 2 30 5 -3.1% None 0/5
Dose 3 100 5 -12.7% Lethargy, ruffled fur 1/5

| Dose 4 | 300 | 5 | -21.5% | Severe lethargy | 4/5 |

Table 2: Example Pharmacokinetic Parameters Table

Parameter Unit Value
Dose (Route) mg/kg 10 (Oral)
Cmax ng/mL Enter Data
Tmax hours Enter Data
AUC (0-t) ng*h/mL Enter Data

| t1/2 | hours | Enter Data |

Visualizations

G cluster_0 Hypothetical Signaling Pathway for this compound This compound This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) This compound->nAChR Antagonist (Blocks Binding) IonChannel Ion Channel (Na+, K+, Ca2+) nAChR->IonChannel Prevents Opening Depolarization Membrane Depolarization IonChannel->Depolarization Inhibits Downstream Downstream Signaling (e.g., Ca2+ dependent pathways) Depolarization->Downstream Inhibits

Caption: Hypothetical signaling pathway of this compound as a nAChR antagonist.

G cluster_1 In Vivo Dose Optimization Workflow Start Start: In Vitro Data / Literature Formulation Develop Stable Formulation Start->Formulation MTD Dose-Ranging MTD Study Formulation->MTD PK Single Dose Pharmacokinetic (PK) Study MTD->PK Select dose < MTD Efficacy Pilot Efficacy Study (at well-tolerated doses) MTD->Efficacy Inform dose selection PK->Efficacy Inform dose frequency Optimize Optimize Dose & Schedule Based on PK & Efficacy Data Efficacy->Optimize Definitive Definitive Efficacy Study (Optimized Regimen) Optimize->Definitive

Caption: General experimental workflow for in vivo dose optimization.

G cluster_2 Troubleshooting Logic Tree Problem Problem Encountered Toxicity High Toxicity? Problem->Toxicity Efficacy Lack of Efficacy? Problem->Efficacy Tox_Dose Reduce Dose & Re-run MTD Toxicity->Tox_Dose Yes Tox_Vehicle Check Vehicle Toxicity Toxicity->Tox_Vehicle If dose is low Eff_Dose Increase Dose (if below MTD) Efficacy->Eff_Dose Yes Eff_PK Conduct PK Study (Check Exposure) Efficacy->Eff_PK If dose seems adequate Eff_Formulation Check Formulation Solubility/Stability Eff_PK->Eff_Formulation If exposure is low

Caption: A decision tree for troubleshooting common in vivo study issues.

References

Technical Support Center: Troubleshooting Crystamidine HPLC Peak Tailing

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Crystamidine analysis. This resource provides in-depth answers to frequently asked questions regarding peak tailing in High-Performance Liquid Chromatography (HPLC). The guides below are designed for researchers, scientists, and drug development professionals to diagnose and resolve common chromatographic issues encountered during their experiments.

Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing for this compound in reverse-phase HPLC?

Peak tailing is a common chromatographic issue where a peak appears asymmetrical, with a trailing edge that is broader than its leading edge.[1] For a basic compound like this compound (assuming it possesses amine or other basic functional groups), the primary causes of peak tailing are:

  • Secondary Silanol (B1196071) Interactions: This is a major contributor to peak tailing for basic compounds.[1][2][3] Free, acidic silanol groups (Si-OH) on the surface of silica-based stationary phases can interact with the positively charged this compound molecules.[4] This secondary retention mechanism causes some molecules to lag behind, resulting in a tailing peak.

  • Column Overload: Injecting too much sample (mass overload) or too large a volume can saturate the stationary phase, leading to peak distortion.

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to inconsistent ionization of this compound or the stationary phase's silanol groups, causing peak tailing.

  • Column Degradation or Contamination: The accumulation of contaminants on the column or the degradation of the column bed can create active sites that cause tailing. A partially blocked inlet frit is a common cause of peak distortion for all peaks in a chromatogram.

  • Extra-Column Effects: Peak broadening and tailing can be caused by issues outside the column, such as excessive tubing length, large detector cell volumes, or poorly made connections. These are often referred to as dead volumes.

Q2: My this compound peak is tailing. How can I determine the cause and fix it?

A systematic approach is the best way to troubleshoot peak tailing. The following workflow can help you identify and resolve the issue.

G cluster_0 Troubleshooting Workflow A Observe Peak Tailing B Check System Suitability: Are all peaks tailing? A->B C YES: All Peaks Tailing B->C Yes D NO: Only this compound Peak Tailing B->D No E Check for Extra-Column Volume (tubing, fittings, detector cell) C->E G Issue is likely chemical: Secondary Interactions D->G F Check for Column Void or Blocked Frit E->F L Problem Resolved F->L If Resolved H Optimize Mobile Phase pH (Lower pH to ~3) G->H I Add Mobile Phase Modifier (e.g., TEA, Formate Buffer) H->I J Test for Column Overload (Inject diluted sample) I->J K Consider a Different Column (End-capped, Hybrid Silica) J->K K->L If Resolved

Caption: A logical workflow for troubleshooting HPLC peak tailing.

Q3: How does mobile phase pH affect this compound's peak shape, and how do I optimize it?

Mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds like this compound.

  • Mechanism: At a low pH (e.g., pH < 4), the acidic silanol groups on the silica (B1680970) column are protonated (Si-OH), making them less likely to interact with a protonated basic analyte. This minimizes the secondary ionic interactions that cause peak tailing. As the pH increases, the silanol groups become ionized (SiO-), leading to stronger interactions with positively charged basic compounds.

  • Optimization Protocol: To find the optimal pH, perform a pH study. Prepare mobile phases at different pH values (e.g., 3.0, 4.5, 6.0) and analyze the this compound standard. A lower pH will typically result in a more symmetrical peak.

Experimental Protocol: Mobile Phase pH Optimization

  • Initial Conditions: Start with a standard mobile phase, for example, 50:50 Acetonitrile:Water with 0.1% Formic Acid (pH approx. 2.8).

  • pH Adjustment: Prepare buffered aqueous phases at various pH levels (e.g., using phosphate (B84403) or acetate (B1210297) buffers) to create mobile phases with pH values of 3.0, 4.5, and 6.0.

  • Analysis: Equilibrate the column with each mobile phase and inject the this compound standard.

  • Evaluation: Compare the peak asymmetry (Tailing Factor) for each pH condition.

Mobile Phase pHTailing Factor (Tf)Retention Time (min)
2.8 (0.1% Formic Acid)1.23.5
4.5 (10mM Acetate Buffer)1.84.2
6.0 (10mM Phosphate Buffer)2.55.1

As shown in the table, a lower pH significantly improves peak symmetry.

Q4: Secondary silanol interactions are suspected. What experimental steps can I take to confirm and mitigate this?

If lowering the mobile phase pH is not sufficient or desirable, you can use mobile phase additives to block the active silanol sites.

  • Mechanism: Additives like triethylamine (B128534) (TEA) are small basic molecules that act as "competing bases." They preferentially interact with the free silanol groups on the stationary phase, effectively masking them from the analyte (this compound). This reduces the opportunity for secondary interactions and improves peak shape.

G cluster_0 Without Additive cluster_1 With TEA Additive A This compound(+) --- Strong Interaction ---> Silanol(-) B Result: Peak Tailing C TEA(+) --- Blocks ---> Silanol(-) D This compound(+) --- No Interaction E Result: Symmetrical Peak

Caption: Mechanism of silanol masking by a competing base (TEA).

Experimental Protocol: Mobile Phase Additive Study

  • Baseline Analysis: Analyze the this compound standard using a mobile phase of 50:50 Acetonitrile:Water with 0.1% Formic Acid. Record the tailing factor.

  • Additive Introduction: Prepare the same mobile phase but add a low concentration of a competing base, such as 0.1% triethylamine (TEA).

  • Re-analysis: Equilibrate the column with the new mobile phase and inject the this compound standard again.

  • Comparison: A significant reduction in the tailing factor indicates that silanol interactions were a primary cause of the peak tailing.

Mobile Phase AdditiveTailing Factor (Tf)
None (0.1% Formic Acid)2.1
0.1% Triethylamine (TEA)1.2
Q5: What if my peak tailing is concentration-dependent?

If you observe that the peak tailing for this compound worsens at higher concentrations, the issue is likely column overload.

  • Mass Overload: This occurs when too much analyte is injected onto the column, saturating the active sites of the stationary phase. This leads to a distorted peak shape, often with a sloping tail.

  • Volume Overload: Injecting a large volume of a sample dissolved in a solvent stronger than the mobile phase can also cause peak distortion.

Troubleshooting Steps for Column Overload:

  • Dilute the Sample: Prepare a series of dilutions of your this compound sample (e.g., 1:2, 1:5, 1:10) and inject them. If the peak shape improves with dilution, you are experiencing mass overload.

  • Reduce Injection Volume: If you suspect volume overload, try reducing the injection volume.

  • Match Sample Solvent: Ensure your sample is dissolved in a solvent that is of equal or lesser strength than your initial mobile phase.

Q6: I've optimized the mobile phase, but the tailing persists. Could it be the column itself?

Yes, if chemical solutions do not resolve the issue, the problem may be physical.

  • Column Contamination: Strongly retained compounds from previous injections can build up at the head of the column, creating active sites that can cause peak tailing.

  • Column Void: A physical shock or prolonged use at high pressures can cause the packed bed of the column to settle, creating a void at the inlet. This disrupts the sample flow path and leads to distorted peaks.

  • Blocked Frit: Particulates from the sample or system can block the inlet frit of the column, causing poor peak shape for all analytes.

Troubleshooting Steps for Column Issues:

  • Column Flushing: Flush the column with a strong solvent (e.g., isopropanol) to remove any strongly adsorbed contaminants.

  • Reverse the Column: For a partially blocked frit, you can sometimes dislodge the particulates by reversing the column and flushing it to waste (ensure the column is compatible with reverse flushing).

  • Use a Guard Column: A guard column is a small, disposable column placed before the analytical column to protect it from contaminants and particulates.

  • Replace the Column: If the above steps do not resolve the issue, the column may be irreversibly damaged and should be replaced.

References

Preventing degradation of Crystamidine during extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction of Crystamidine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing degradation and optimizing the extraction of this valuable Erythrina alkaloid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what sources is it typically extracted?

A1: this compound is a dienoid-type Erythrina alkaloid with the chemical formula C₁₈H₁₅NO₄.[1] It is a secondary metabolite found in various species of the Erythrina plant genus, which are primarily distributed in tropical and subtropical regions.[2] Common sources for the isolation of this compound and other Erythrina alkaloids include the seeds, flowers, and stem bark of plants such as Erythrina crista-galli.[1][3]

Q2: What are the primary factors that can cause the degradation of this compound during extraction?

A2: The degradation of Erythrina alkaloids like this compound during extraction can be influenced by several factors:

  • pH: Both acidic and alkaline conditions can potentially lead to the degradation or structural rearrangement of alkaloids. Some alkaloids are known to be acid-labile, while alkaline conditions can promote hydrolysis or the formation of artifacts.

  • Temperature: Elevated temperatures used during extraction and solvent evaporation can accelerate degradation reactions.[4] Lower temperatures are generally preferred to maintain the stability of the compound.[4]

  • Light: Exposure to UV or even ambient light can cause photodegradation of light-sensitive compounds. It is advisable to protect extracts from light.

  • Oxidation: The presence of oxygen can lead to the oxidation of sensitive functional groups within the alkaloid structure.

  • Solvents: The choice of solvent and the presence of impurities can lead to the formation of "artificial alkaloids," which are derivatives of the natural compounds formed during the extraction and isolation process.[5][6]

Q3: What is the known biological activity of this compound?

A3: this compound, along with other Erythrina alkaloids, is known to act on the central nervous system.[7] Specifically, it functions as a competitive antagonist of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs).[2] Research suggests a particular potency for the α4β2 subtype of these receptors.[8] By blocking these receptors, this compound can inhibit the downstream signaling pathways normally triggered by acetylcholine.

Troubleshooting Guide: Common Issues in this compound Extraction

Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete extraction from plant material.Ensure the plant material is finely powdered to maximize surface area for solvent penetration. Consider increasing the extraction time or performing multiple extraction cycles.
Degradation of this compound during the process.Optimize extraction parameters by using lower temperatures (e.g., 40°C for solvent evaporation).[4] Protect the extraction setup from light by using amber glassware or covering it with aluminum foil. Work under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Presence of "Artificial Alkaloids" or Unknown Impurities Reaction with extraction solvents or reagents.Use high-purity solvents to avoid contaminants that may react with the alkaloids.[5][6] Be mindful of the pH during acid-base partitioning steps to avoid prolonged exposure to harsh conditions.
Degradation due to heat or light.Follow the recommendations for preventing degradation mentioned above (lower temperature, light protection).
Difficulty in Purifying this compound Co-extraction of other closely related alkaloids.Employ multi-step chromatographic techniques for separation. Start with a broader separation method like column chromatography and follow with a high-resolution technique such as preparative HPLC.
Presence of tannins precipitating alkaloids.If tannins are a concern in the initial extract, consider adding 5-10% vegetable glycerine to the tincture during maceration to prevent the precipitation of alkaloids.[9]

Experimental Protocols

Optimized Extraction Protocol to Minimize this compound Degradation

This protocol is a synthesized approach based on common methods for Erythrina alkaloid extraction, with modifications aimed at minimizing degradation.

1. Plant Material Preparation:

  • Dry the plant material (e.g., seeds or stem bark of Erythrina crista-galli) at a low temperature (e.g., 40-45°C) until a constant weight is achieved.

  • Grind the dried material into a fine powder using a mechanical grinder.

2. Extraction:

  • Macerate the powdered plant material in 90% methanol (B129727) (MeOH) at a 1:10 solid-to-liquid ratio (w/v) for 24-48 hours at room temperature, with occasional agitation. Protect the mixture from light.

  • Filter the extract and repeat the maceration process with the plant residue two more times to ensure complete extraction.

  • Combine the methanolic extracts and concentrate them under reduced pressure at a temperature not exceeding 40°C.

3. Acid-Base Partitioning:

  • Dissolve the concentrated extract in a 2% acetic acid solution to protonate the alkaloids, making them water-soluble.

  • Perform a liquid-liquid extraction with a non-polar solvent like n-hexane or ethyl acetate (B1210297) to remove non-alkaloidal compounds. Discard the organic phase.

  • Adjust the pH of the aqueous layer to 8-9 using a mild base, such as ammonium (B1175870) hydroxide (B78521) (NH₄OH), to deprotonate the alkaloids and render them soluble in organic solvents. Perform this step in an ice bath to keep the temperature low.

  • Immediately extract the crude alkaloid fraction with a solvent like dichloromethane (B109758) (DCM) or a mixture of DCM and methanol. Repeat this extraction multiple times.

4. Purification:

  • Combine the organic extracts containing the alkaloids and dry them over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure at a low temperature (<40°C).

  • Subject the crude alkaloid extract to column chromatography over silica (B1680970) gel, eluting with a gradient of chloroform (B151607) and methanol, to separate the different alkaloids.

  • Further purify the fractions containing this compound using preparative High-Performance Liquid Chromatography (HPLC).

5. Storage:

  • Store the purified this compound in a cool, dark, and dry place, preferably under an inert atmosphere.

Forced Degradation Study Protocol Template

To assess the stability of this compound, a forced degradation study is recommended. This involves subjecting a solution of purified this compound to various stress conditions.

Stress Condition Procedure Analysis
Acid Hydrolysis Dissolve a known concentration of this compound in 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.Analyze the samples at each time point using a validated stability-indicating HPLC method. Quantify the remaining this compound and identify any degradation products.
Base Hydrolysis Dissolve a known concentration of this compound in 0.1 M NaOH. Follow the same incubation and analysis procedure as for acid hydrolysis.As above.
Oxidative Degradation Dissolve a known concentration of this compound in a solution of 3% hydrogen peroxide (H₂O₂). Incubate at room temperature, protected from light, for a defined period.As above.
Thermal Degradation Store a solid sample of this compound in an oven at a controlled elevated temperature (e.g., 60°C). Withdraw samples at different time points, dissolve in a suitable solvent, and analyze.As above.
Photodegradation Expose a solution of this compound to a specific light source (e.g., UV lamp at 254 nm or a photostability chamber) for a defined duration. Keep a control sample in the dark.As above.

Data Presentation

Table 1: Quantitative Data Summary from Forced Degradation Studies (Template)
Stress Condition Time (hours) This compound Concentration (µg/mL) % Degradation Number of Degradation Products Area of Major Degradation Product(s)
Control (t=0) 00
0.1 M HCl at 60°C 2
4
8
24
0.1 M NaOH at 60°C 2
4
8
24
3% H₂O₂ at RT 2
4
8
24
Thermal (60°C) 2
4
8
24
Photodegradation 2
4
8
24

Visualizations

experimental_workflow plant_material Dried & Powdered Plant Material maceration Maceration with 90% Methanol (Room Temperature, Dark) plant_material->maceration filtration Filtration & Concentration (<40°C) maceration->filtration acidification Dissolution in 2% Acetic Acid filtration->acidification l_l_extraction1 Liquid-Liquid Extraction (n-Hexane or Ethyl Acetate) acidification->l_l_extraction1 basification pH Adjustment to 8-9 (Ammonium Hydroxide, Ice Bath) l_l_extraction1->basification Aqueous Phase l_l_extraction2 Liquid-Liquid Extraction (DCM) basification->l_l_extraction2 purification Drying & Concentration (<40°C) l_l_extraction2->purification Organic Phase column_chromatography Silica Gel Column Chromatography purification->column_chromatography prep_hplc Preparative HPLC column_chromatography->prep_hplc pure_this compound Pure this compound prep_hplc->pure_this compound

Caption: Optimized extraction workflow for this compound.

signaling_pathway cluster_receptor Neuronal Nicotinic Acetylcholine Receptor (α4β2) receptor nAChR (α4β2) ion_channel Ion Channel (Closed) receptor->ion_channel No conformational change downstream Downstream Signaling (e.g., Dopamine Release) ion_channel->downstream Ion influx inhibited (Na+, Ca2+) This compound This compound binding_site This compound->binding_site Binds competitively acetylcholine Acetylcholine (ACh) acetylcholine->binding_site Binding blocked

Caption: this compound's antagonistic action on nAChRs.

References

Technical Support Center: Scaling Up the Synthesis of Crystamidine for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the synthesis of Crystamidine. The information is based on established synthetic routes for Erythrina alkaloids and addresses potential challenges encountered during process development for preclinical trials.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound, and is it amenable to large-scale synthesis?

A1: this compound is an Erythrina alkaloid. A common synthetic approach involves a divergent route that allows for the synthesis of several related alkaloids from a common intermediate.[1][2][3] The key steps typically include the formation of a medium-sized biaryl lactam, followed by a stereospecific singlet oxygen oxidation and a transannular aza-Michael reaction to construct the core ring system.[2][3] While the reported syntheses are on a laboratory scale, the principles are adaptable for scale-up. However, careful optimization of reaction conditions, particularly for the oxidation and cyclization steps, is crucial for maintaining yield and purity on a larger scale.

Q2: What are the most critical steps to monitor when scaling up the synthesis of this compound?

A2: The most critical steps are the stereospecific singlet oxygen oxidation and the subsequent transannular aza-Michael reaction.[2][3] These reactions determine the formation of the core tetracyclic structure and its stereochemistry. Inconsistent reaction conditions during the oxidation can lead to side products, while the efficiency of the aza-Michael reaction is highly dependent on the conformation of the intermediate. Careful control of temperature, reaction time, and reagent stoichiometry is paramount.

Q3: Are there any known safety concerns associated with the reagents used in this compound synthesis?

A3: While specific safety data for every intermediate in every reported synthesis is not exhaustively detailed in the literature, general precautions for the classes of compounds and reactions used are necessary. For instance, singlet oxygen is a high-energy, reactive species. Its generation, often through photosensitization, requires appropriate equipment and safety measures to prevent unwanted side reactions and ensure operator safety. Additionally, many syntheses of complex alkaloids involve organometallic reagents and strong acids or bases, which require careful handling and appropriate personal protective equipment (PPE). A thorough safety review of each step is essential before performing a large-scale synthesis.

Troubleshooting Guides

Problem 1: Low Yield in the Transannular Aza-Michael Reaction
Potential Cause Suggested Solution
Incorrect Conformation of the Dienone Intermediate The conformation of the medium-sized ring intermediate is crucial for the transannular reaction. Variations in solvent, temperature, or the presence of additives can influence this equilibrium. Screen a variety of solvents with different polarities. Perform the reaction at different temperatures to identify the optimal conditions for the desired conformation.
Side Reactions of the Dienone The dienone functionality is reactive and can undergo undesired side reactions, such as polymerization or decomposition, especially at elevated temperatures or in the presence of impurities. Ensure all starting materials and solvents are of high purity. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Lowering the reaction temperature and extending the reaction time may also minimize side product formation.
Inefficient Protonation or Lewis Acid Catalysis If the reaction is acid-catalyzed, the concentration and nature of the acid are critical. Optimize the acid catalyst (e.g., screen different Lewis or Brønsted acids) and its stoichiometry. Inadequate protonation can lead to a sluggish or incomplete reaction.
Problem 2: Poor Stereoselectivity in the Core Formation
Potential Cause Suggested Solution
Epimerization of Chiral Centers Basic or acidic conditions, or elevated temperatures, can potentially lead to the epimerization of stereocenters. Carefully control the pH and temperature throughout the reaction and work-up procedures. If epimerization is suspected, analyze crude reaction mixtures by chiral HPLC or NMR with a chiral shift reagent to identify the source.
Non-selective Reaction Conditions The stereochemical outcome of the aza-Michael reaction is dictated by the facial selectivity of the nucleophilic attack. This can be influenced by the solvent and any catalytic species. Experiment with different solvent systems and catalysts to enhance the desired diastereoselectivity.
Problem 3: Difficulty with Purification of the Final Product
Potential Cause Suggested Solution
Presence of Closely Eluting Impurities If impurities have similar polarities to this compound, chromatographic separation can be challenging. Optimize the mobile phase for column chromatography; consider using a different stationary phase (e.g., alumina (B75360) instead of silica (B1680970) gel). If possible, try to crystallize the crude product to improve purity.
Product Instability This compound, like many complex natural products, may be sensitive to light, air, or pH. Store the purified product under an inert atmosphere, protected from light, and at a low temperature. Ensure that solvents used for purification are degassed and of high purity.

Data Presentation

Table 1: Hypothetical Comparison of Small-Scale vs. Scale-Up Synthesis of a Key Intermediate

Parameter Lab Scale (1 g) Pilot Scale (100 g)
Reaction Time 12 hours24 hours
Yield 75%60%
Purity (by HPLC) 98%95%
Key Reagent 1 (equivalents) 1.21.1
Solvent Volume 100 mL8 L

Table 2: Illustrative Purification Data for this compound

Purification Method Scale Loading Recovery Purity Improvement
Silica Gel Chromatography 1 g1:50 (crude:silica)85%80% -> 97%
Preparative HPLC 100 mg20 mg/injection70%97% -> >99%
Crystallization 5 gN/A65%95% -> 99.5%

Experimental Protocols

Protocol 1: General Procedure for the Transannular Aza-Michael Reaction

  • Preparation: Under an inert atmosphere (argon or nitrogen), dissolve the dienone precursor (1 equivalent) in a suitable high-purity, degassed solvent (e.g., dichloromethane (B109758) or toluene) to a concentration of 0.01-0.1 M.

  • Reaction Initiation: Cool the solution to the optimized temperature (e.g., -78 °C to room temperature). Add the acid catalyst (e.g., trifluoroacetic acid, 1.1 equivalents) dropwise over 10-15 minutes.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) at regular intervals.

  • Quenching: Once the reaction is complete, quench by slowly adding a saturated solution of sodium bicarbonate until the pH is neutral.

  • Work-up: Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the resulting crude product by column chromatography or crystallization to yield the tetracyclic core of this compound.

Visualizations

Crystamidine_Synthesis_Pathway A Biaryl Lactam Precursor B Singlet Oxygen Oxidation A->B [O] C Dienone Intermediate B->C D Transannular Aza-Michael Reaction C->D Acid Catalyst E Tetracyclic Core D->E F Functional Group Manipulation E->F G This compound F->G Troubleshooting_Workflow start Low Yield in Aza-Michael Reaction q1 Check Purity of Dienone Intermediate start->q1 sol1 Re-purify Intermediate q1->sol1 Impure q2 Vary Reaction Conditions? q1->q2 Pure sol1->q2 sol2a Screen Solvents q2->sol2a sol2b Optimize Temperature q2->sol2b sol2c Optimize Catalyst Loading q2->sol2c end Yield Improved sol2a->end sol2b->end sol2c->end

References

Validation & Comparative

A Comparative Efficacy Analysis of Erythrina Alkaloids as Nicotinic Acetylcholine Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

A note on Crystamidine: While this compound is a recognized Erythrina alkaloid isolated from Erythrina crista-galli, a comprehensive review of published scientific literature did not yield quantitative data regarding its efficacy as a nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist (e.g., IC50 or Ki values).[1][2][3] Therefore, this guide will focus on a comparative analysis of three well-characterized Erythrina alkaloids for which extensive experimental data is available: Erysodine, Dihydro-β-erythroidine (DHβE), and Erythravine.

This guide provides a detailed comparison of the efficacy of these alkaloids in modulating nAChR activity, supported by experimental data and detailed protocols for key assays. The primary molecular target for these alkaloids is the neuronal nAChR, a family of ligand-gated ion channels crucial in synaptic transmission.[4][5]

Data Presentation: Comparative Efficacy at nAChR Subtypes

The antagonistic activity of Erysodine, Dihydro-β-erythroidine, and Erythravine has been quantified across various nAChR subtypes, revealing differential potencies. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.

AlkaloidnAChR SubtypeIC50 (µM)Reference
Erysodine α4β20.096
Dihydro-β-erythroidine (DHβE) α4β20.37
α4β40.19
Erythravine α4β20.013
α76
(+)-11α-hydroxyerythravine α4β20.004
α75

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the efficacy of Erythrina alkaloids as nAChR antagonists.

Radioligand Competitive Binding Assay

This assay determines the affinity of a compound for a receptor by measuring its ability to compete with a radiolabeled ligand known to bind to the receptor.

Objective: To determine the binding affinity (Ki) of Erythrina alkaloids for specific nAChR subtypes.

Materials:

  • Membrane preparations from cells expressing the nAChR subtype of interest (e.g., HEK293 cells transfected with α4 and β2 subunit cDNAs).

  • Radioligand, such as [3H]cytisine or [3H]epibatidine.

  • Test compounds (Erythrina alkaloids) at various concentrations.

  • Assay buffer (e.g., Tris-HCl buffer with physiological salts).

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Incubate the membrane preparation with the radioligand and varying concentrations of the unlabeled test compound.

  • Allow the binding to reach equilibrium (e.g., incubate for 60-120 minutes at room temperature).

  • Rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.

  • Wash the filters quickly with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of a known nAChR ligand (e.g., nicotine).

  • Calculate the specific binding at each concentration of the test compound.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This electrophysiological technique allows for the measurement of ion flow through channels expressed in the membrane of Xenopus oocytes, providing a functional measure of receptor antagonism.

Objective: To determine the functional inhibition (IC50) of nAChRs by Erythrina alkaloids.

Materials:

  • Xenopus laevis oocytes.

  • cRNA encoding the nAChR subunits of interest.

  • Microinjection setup.

  • Two-electrode voltage clamp amplifier and recording setup.

  • Recording chamber and perfusion system.

  • Oocyte recording solution (e.g., ND96).

  • Acetylcholine (ACh) or another nAChR agonist.

  • Test compounds (Erythrina alkaloids).

Procedure:

  • Inject the cRNA for the desired nAChR subunits into the cytoplasm of stage V-VI Xenopus oocytes.

  • Incubate the oocytes for 2-5 days to allow for receptor expression.

  • Place an oocyte in the recording chamber and perfuse with recording solution.

  • Impale the oocyte with two microelectrodes (one for voltage recording and one for current injection), filled with a conductive solution (e.g., 3 M KCl).

  • Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).

  • Apply the nAChR agonist (e.g., ACh) to elicit an inward current, and record the peak current amplitude.

  • After a washout period, pre-apply the Erythrina alkaloid for a set duration, followed by co-application of the alkaloid and the agonist.

  • Record the peak current amplitude in the presence of the antagonist.

  • Repeat this process for a range of antagonist concentrations.

  • Plot the percentage of inhibition of the agonist-evoked current against the antagonist concentration.

  • Determine the IC50 value by fitting the data with a logistic function.

Mandatory Visualizations

Signaling Pathway of nAChR Antagonism by Erythrina Alkaloids

nAChR_Antagonism cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Membrane cluster_2 Erythrina Alkaloid cluster_3 Cellular Response ACh Acetylcholine (ACh) nAChR nAChR Ligand Binding Site ACh->nAChR:p1 Binds Ion_Channel_Closed Ion Channel Closed nAChR->Ion_Channel_Closed Remains Alkaloid Erythrina Alkaloid (e.g., Erysodine) Alkaloid->nAChR:p1 Competitively Binds (Antagonist) No_Depolarization No Depolarization Ion_Channel_Closed->No_Depolarization Inhibition Inhibition of Synaptic Transmission No_Depolarization->Inhibition

Caption: Competitive antagonism of nAChR by Erythrina alkaloids.

Experimental Workflow for Determining IC50 using TEVC

TEVC_Workflow cluster_0 Preparation cluster_1 Data Acquisition cluster_2 Analysis Inject_RNA Inject nAChR cRNA into Xenopus Oocyte Incubate Incubate for Receptor Expression Inject_RNA->Incubate Setup_TEVC Mount Oocyte in TEVC Setup Incubate->Setup_TEVC Control_Response Apply Agonist (ACh) Record Control Current Setup_TEVC->Control_Response Antagonist_Application Apply Alkaloid + Agonist Control_Response->Antagonist_Application Record_Inhibited_Current Record Inhibited Current Antagonist_Application->Record_Inhibited_Current Calculate_Inhibition Calculate % Inhibition Record_Inhibited_Current->Calculate_Inhibition Plot_Data Plot % Inhibition vs. [Alkaloid] Calculate_Inhibition->Plot_Data Determine_IC50 Determine IC50 via Non-linear Regression Plot_Data->Determine_IC50

Caption: Workflow for IC50 determination using Two-Electrode Voltage Clamp.

References

Crystamidine and Other Nicotinic Acetylcholine Receptor Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Nicotinic Acetylcholine (B1216132) Receptors

Nicotinic acetylcholine receptors are ligand-gated ion channels that play a crucial role in synaptic transmission in the central and peripheral nervous systems.[2] Their activation by the neurotransmitter acetylcholine mediates fast excitatory signaling. Antagonists of nAChRs are valuable research tools and have therapeutic potential for various conditions, including nicotine (B1678760) addiction and certain neurological disorders.

Erythrina alkaloids, a class of compounds isolated from plants of the Erythrina genus, are known for their activity as nAChR antagonists.[3][4] This guide focuses on comparing the antagonistic properties of these natural alkaloids with other established nAChR antagonists.

Quantitative Comparison of nAChR Antagonists

The following table summarizes the inhibitory potency (IC₅₀) of various Erythrina alkaloids and other common nAChR antagonists across different receptor subtypes. Lower IC₅₀ values indicate higher potency.

AntagonistnAChR SubtypeFunctional AssayIC₅₀ (µM)Reference
Erythrina Alkaloids
(+)-Erythravineα7Electrophysiology6[5][6]
α4β2Electrophysiology0.013[5][6]
(+)-11α-Hydroxyerythravineα7Electrophysiology5[5][6]
α4β2Electrophysiology0.004[5][6]
Other nAChR Antagonists
Mecamylamineα4β2Membrane Potential1.21[7]
α3β4Membrane Potential1.91[7]
α7Electrophysiology1.6 - 6.9[7]
Dihydro-β-erythroidine (DHβE)α4β2Membrane Potential0.20[7]
α3β4Electrophysiology23.1[7]
Hexamethoniumα4β2Membrane Potential65.8[7]

Note: Data for Crystamidine is not available. Data for (+)-Erythravine and (+)-11α-Hydroxyerythravine are presented as representative examples of Erythrina alkaloids.

Signaling Pathways and Antagonist Action

The following diagrams illustrate the general signaling pathway of nAChRs and the mechanism of antagonist inhibition, as well as a typical experimental workflow for characterizing nAChR antagonists.

nAChR_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Membrane ActionPotential Action Potential Ca_influx Ca²⁺ Influx ActionPotential->Ca_influx Vesicle Synaptic Vesicle (contains ACh) Ca_influx->Vesicle ACh_release ACh Release Vesicle->ACh_release nAChR nAChR ACh_release->nAChR ACh binding Ion_influx Na⁺/Ca²⁺ Influx nAChR->Ion_influx Channel Opening Depolarization Depolarization Ion_influx->Depolarization Cellular_Response Cellular Response Depolarization->Cellular_Response Antagonist Antagonist (e.g., this compound) Antagonist->nAChR Binding, No Activation

Caption: nAChR signaling and antagonist inhibition.

Experimental_Workflow cluster_setup Experimental Setup cluster_assay Functional Assay cluster_analysis Data Analysis Receptor_Expression Express nAChR subtype in host cells (e.g., Xenopus oocytes, HEK293) Agonist_Application Apply nAChR agonist (e.g., Acetylcholine) Receptor_Expression->Agonist_Application Measure_Response Measure baseline receptor activity (e.g., current, fluorescence) Agonist_Application->Measure_Response Antagonist_Incubation Incubate with varying concentrations of antagonist Measure_Response->Antagonist_Incubation Agonist_Challenge Re-apply agonist Antagonist_Incubation->Agonist_Challenge Measure_Inhibition Measure inhibited receptor activity Agonist_Challenge->Measure_Inhibition Dose_Response Generate dose-response curve Measure_Inhibition->Dose_Response IC50_Calculation Calculate IC₅₀ value Dose_Response->IC50_Calculation

Caption: Workflow for nAChR antagonist characterization.

Logical_Comparison This compound This compound (Erythrina Alkaloid) - Natural Product - nAChR Antagonist (qualitative) - Limited quantitative data Other_Erythrina Other Erythrina Alkaloids ((+)-Erythravine, etc.) - Natural Products - Potent α4β2 antagonists - Moderate α7 antagonists This compound->Other_Erythrina Structural Similarity Mecamylamine Mecamylamine - Synthetic - Non-selective antagonist - Broadly used research tool Other_Erythrina->Mecamylamine vs. Non-selective DHBE Dihydro-β-erythroidine (DHβE) - Natural Product derivative - Selective for β2-containing nAChRs - High potency at α4β2 Other_Erythrina->DHBE vs. Selective

Caption: Logical comparison of nAChR antagonists.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure ion currents flowing through nAChRs in response to agonist application and their blockade by antagonists.

Objective: To determine the inhibitory concentration (IC₅₀) of an antagonist on specific nAChR subtypes.

Methodology:

  • Cell Culture and Receptor Expression:

    • HEK293 cells are transiently or stably transfected with cDNAs encoding the desired human nAChR subunits (e.g., α4 and β2, or α7).

    • Alternatively, primary neuronal cultures (e.g., hippocampal neurons) endogenously expressing nAChRs can be used.

  • Electrophysiological Recording:

    • Whole-cell voltage-clamp recordings are performed at a holding potential of -60 to -70 mV.

    • The external solution contains standard physiological saline. The internal pipette solution contains a potassium-based solution.

  • Drug Application:

    • A baseline response is established by applying a known concentration of an nAChR agonist (e.g., acetylcholine) to the cell.

    • The cells are then pre-incubated with varying concentrations of the antagonist for a defined period (e.g., 1-2 minutes).

    • The agonist is co-applied with the antagonist, and the resulting current is measured.

  • Data Analysis:

    • The peak amplitude of the agonist-evoked current in the presence of the antagonist is compared to the control response.

    • A dose-response curve is generated by plotting the percentage of inhibition against the logarithm of the antagonist concentration.

    • The IC₅₀ value is determined by fitting the data to a sigmoidal dose-response equation.[5][6]

FLIPR Membrane Potential Assay

This is a high-throughput, cell-based functional assay used for screening nAChR antagonists by measuring changes in cell membrane potential.

Objective: To determine the potency of antagonists in a high-throughput format.

Methodology:

  • Cell Preparation:

    • Cells stably expressing the nAChR subtype of interest are plated in 96- or 384-well microplates.

    • The cells are loaded with a membrane potential-sensitive fluorescent dye.

  • Compound Application:

    • The cells are pre-incubated with various concentrations of the antagonist.

  • Agonist Stimulation and Signal Detection:

    • A fluorescent imaging plate reader (FLIPR) is used to add an agonist to the wells and simultaneously measure the change in fluorescence.

  • Data Analysis:

    • The change in fluorescence, which corresponds to the change in membrane potential, is measured.

    • The inhibitory effect of the antagonist is calculated, and IC₅₀ values are determined from dose-response curves.[7]

Radioligand Binding Assay

This assay measures the affinity of a compound for a receptor by quantifying its ability to displace a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of an antagonist for a specific nAChR subtype.

Methodology:

  • Membrane Preparation:

    • Cell membranes are prepared from cells or tissues expressing the nAChR subtype of interest.

  • Binding Reaction:

    • The membranes are incubated with a fixed concentration of a radiolabeled nAChR ligand (e.g., [³H]epibatidine) and varying concentrations of the unlabeled antagonist.

  • Separation and Quantification:

    • The bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • The amount of radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis:

    • The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

    • The IC₅₀ is converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Conclusion

While direct experimental data for this compound's activity as a nicotinic acetylcholine receptor antagonist is currently lacking, the available information on other Erythrina alkaloids suggests that this class of natural products holds promise as potent and potentially selective modulators of nAChRs. In particular, the high potency of compounds like (+)-erythravine and (+)-11α-hydroxyerythravine at the α4β2 subtype highlights the potential for developing novel therapeutic agents from this structural scaffold. Further research is necessary to fully characterize the pharmacological profile of this compound and other related alkaloids to understand their specific interactions with different nAChR subtypes and to explore their therapeutic potential. The experimental protocols and comparative data presented in this guide offer a framework for such future investigations.

References

Validating the Leishmanicidal Efficacy of a Tetrahydroprotoberberine Alkaloid Across In Vitro Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the leishmanicidal activity of a potent tetrahydroprotoberberine alkaloid, herein referred to as Compound 1, against established alternative treatments for leishmaniasis. The data presented is compiled from preclinical studies to offer a clear comparison of efficacy and mechanisms of action.

Comparative Analysis of In Vitro Leishmanicidal Activity

The tetrahydroprotoberberine Compound 1 has demonstrated significant activity against the promastigote stage of Leishmania amazonensis. The following table summarizes its in vitro efficacy in comparison to standard antileishmanial drugs.

Compound/DrugLeishmania SpeciesParasite StageIC50 (µg/mL)Cytotoxicity (CC50 in J774 cells in µg/mL)Selectivity Index (SI)Reference
Compound 1 L. amazonensisPromastigote0.1851.22284.55[1]
Amphotericin BL. amazonensisPromastigote0.20>1000>5000[1]
MiltefosineL. donovaniAmastigote~2.5 (µM)41.66 (in murine macrophages)>16[2]
ParomomycinL. mexicanaPromastigote~122.5 (µM)Not reportedNot reported[3]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, parasite species, and stages.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays cited in this guide.

In Vitro Promastigote Susceptibility Assay

This assay determines the concentration of a compound that inhibits the growth of Leishmania promastigotes by 50% (IC50).

  • Leishmania Culture: Leishmania amazonensis promastigotes are cultured at 24°C in Schneider's medium supplemented with 20% fetal bovine serum and antibiotics.[1]

  • Assay Setup: In a 96-well plate, 1 x 10^6 promastigotes/mL are exposed to serial dilutions of the test compound. A positive control (e.g., Amphotericin B) and a negative control (vehicle) are included.

  • Incubation: The plates are incubated at 24°C for 72 hours.

  • Viability Assessment: Parasite viability is determined using the MTT colorimetric assay, which measures mitochondrial metabolic activity. The absorbance is read at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The IC50 value is calculated by plotting the percentage of growth inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vitro Intracellular Amastigote Susceptibility Assay

This assay evaluates the efficacy of a compound against the clinically relevant intracellular amastigote stage of the parasite.

  • Macrophage Culture: A macrophage cell line (e.g., J774 or THP-1) is seeded in a 96-well plate and allowed to adhere.

  • Infection: The adherent macrophages are infected with stationary-phase Leishmania promastigotes at a specific parasite-to-cell ratio. The plate is incubated to allow for phagocytosis and transformation of promastigotes into amastigotes.

  • Treatment: After infection, the cells are washed to remove extracellular parasites, and fresh medium containing serial dilutions of the test compound is added.

  • Incubation: The infected and treated macrophages are incubated for a further 72 hours at 37°C in a 5% CO2 atmosphere.

  • Quantification: The number of intracellular amastigotes is quantified. This can be done by fixing and staining the cells (e.g., with Giemsa) followed by microscopic counting, or by using high-content imaging systems.

  • Data Analysis: The IC50 value is determined by calculating the percentage of reduction in the number of amastigotes per macrophage compared to the untreated control.

In Vivo Murine Model of Cutaneous Leishmaniasis

Animal models are essential for evaluating the efficacy of a drug candidate in a living organism.

  • Animal Model: BALB/c mice are a commonly used susceptible model for cutaneous leishmaniasis.

  • Infection: Mice are infected with stationary-phase Leishmania major promastigotes (e.g., 1 x 10^5 to 1 x 10^7 parasites) via subcutaneous or intradermal injection into the footpad or ear.

  • Treatment: Once lesions develop to a specific size, treatment is initiated. The drug can be administered via various routes, including oral, intraperitoneal, or topical application, depending on the compound's properties.

  • Efficacy Evaluation: Treatment efficacy is assessed by monitoring lesion size development over time and by quantifying the parasite burden in the lesion and draining lymph nodes at the end of the experiment using methods like limiting dilution assay or qPCR.

Mechanisms of Action and Signaling Pathways

Understanding the mechanism of action is critical for drug development. Below are the known mechanisms of the tetrahydroprotoberberine alkaloid class and the comparator drugs.

Tetrahydroprotoberberine Alkaloids (e.g., Berberine)

The precise signaling pathway of Compound 1 has not been elucidated. However, studies on related tetrahydroprotoberberine alkaloids, such as berberine, suggest a multi-targeted mechanism of action against Leishmania.

  • Induction of Apoptosis-like Cell Death: These alkaloids can induce programmed cell death in Leishmania promastigotes, characterized by DNA fragmentation and changes in mitochondrial membrane potential.

  • Mitochondrial Dysfunction: They target the parasite's mitochondria, leading to the generation of reactive oxygen species (ROS), depolarization of the mitochondrial membrane, and depletion of ATP.

  • Topoisomerase Inhibition: Some protoberberine compounds have been shown to inhibit Leishmania DNA topoisomerases, which are essential for DNA replication and repair, thereby halting parasite proliferation.

  • Modulation of Host Macrophage Response: Berberine has been shown to modulate the host's immune response by affecting the MAPK signaling pathway in infected macrophages, leading to enhanced parasite killing.

G cluster_parasite Leishmania Parasite cluster_host Host Macrophage Tetrahydroprotoberberine Tetrahydroprotoberberine Alkaloid Mitochondria Mitochondrial Dysfunction Tetrahydroprotoberberine->Mitochondria Topoisomerase DNA Topoisomerase Inhibition Tetrahydroprotoberberine->Topoisomerase MAPK MAPK Pathway Modulation Tetrahydroprotoberberine->MAPK ROS ↑ Reactive Oxygen Species (ROS) Mitochondria->ROS MMP ↓ Mitochondrial Membrane Potential Mitochondria->MMP ATP ↓ ATP Production Mitochondria->ATP Apoptosis Apoptosis-like Cell Death ROS->Apoptosis MMP->Apoptosis ATP->Apoptosis DNA_Replication Inhibition of DNA Replication & Repair Topoisomerase->DNA_Replication DNA_Replication->Apoptosis Immune_Response Enhanced Parasite Killing MAPK->Immune_Response G cluster_workflow In Vitro Leishmanicidal Assay Workflow start Start culture Culture Leishmania (Promastigotes) start->culture infect Infect Macrophages (for Amastigote Assay) culture->infect Optional treat Treat with Test Compound culture->treat Promastigote Assay infect->treat Amastigote Assay incubate Incubate treat->incubate assess Assess Viability/ Parasite Load incubate->assess analyze Calculate IC50 assess->analyze end End analyze->end

References

Cross-reactivity of Crystamidine with other receptors

Author: BenchChem Technical Support Team. Date: December 2025

As "Crystamidine" does not appear to be a known compound in publicly available scientific literature, this guide has been created using a hypothetical compound, designated "Compound X," to demonstrate the requested format and content for a cross-reactivity analysis. The data and experimental details provided are illustrative examples.

This guide provides a comparative analysis of the binding affinity of the hypothetical antagonist, Compound X, against its primary target, Receptor A, and a panel of other selected receptors. The data presented is intended to model the assessment of off-target effects, a critical step in early-stage drug development.

Comparative Binding Affinity Data

The following table summarizes the binding affinities (Ki) of Compound X for its primary target (Receptor A) and several other receptors. Lower Ki values indicate higher binding affinity.

ReceptorReceptor FamilyKi (nM)Primary Target
Receptor A Serotonin 1.2 Yes
Receptor BDopamine150No
Receptor CAdrenergic800No
Receptor DHistamine> 10,000No
Receptor EMuscarinic2,500No

Experimental Protocols

Radioligand Binding Assay

A radioligand binding assay was employed to determine the binding affinity of Compound X for the target receptors.

  • Materials:

    • Cell membranes expressing the receptor of interest.

    • Radioligand specific for each receptor (e.g., [³H]-Ketanserin for Receptor A).

    • Compound X (unlabeled).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Scintillation fluid.

  • Procedure:

    • A reaction mixture was prepared containing cell membranes, the specific radioligand, and varying concentrations of Compound X.

    • The mixture was incubated to allow for competitive binding to reach equilibrium.

    • The reaction was terminated by rapid filtration through a glass fiber filter to separate bound from free radioligand.

    • The filters were washed with ice-cold assay buffer.

    • Scintillation fluid was added to the filters, and the radioactivity was quantified using a scintillation counter.

    • The data were analyzed using non-linear regression to determine the IC50 value, which was then converted to a Ki value using the Cheng-Prusoff equation.

Visualizations

Signaling Pathway of Primary Target

cluster_membrane Cell Membrane Receptor_A Receptor A (Serotonin Receptor) G_Protein G-Protein (Gq/11) Receptor_A->G_Protein Activates Compound_X Compound X (Antagonist) Compound_X->Receptor_A Binds and blocks PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation

Caption: Hypothetical signaling pathway for the primary target, Receptor A, and the inhibitory action of Compound X.

Experimental Workflow for Binding Assay

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Membranes D Incubate (Membranes + Radioligand + Compound X) A->D B Prepare Radioligand B->D C Prepare Compound X (Serial Dilutions) C->D E Filter and Wash D->E F Scintillation Counting E->F G Calculate Ki F->G

Caption: Workflow for the radioligand binding assay to determine the binding affinity of Compound X.

Unveiling the Structure-Activity Relationship of Crystamidine and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Crystamidine, a member of the Erythrina alkaloids, has garnered significant interest within the scientific community for its diverse biological activities. This guide provides a comprehensive comparison of this compound and its analogs, focusing on their structure-activity relationships (SAR) as antioxidants and nicotinic acetylcholine (B1216132) receptor (nAChR) antagonists. The information presented herein is supported by experimental data and detailed methodologies to facilitate further research and drug discovery efforts.

Quantitative Data Summary

The biological activities of this compound and its analogs are summarized in the tables below. Table 1 details the free radical scavenging activity, a measure of antioxidant potential, while Table 2 presents the inhibitory activity against different subtypes of nicotinic acetylcholine receptors.

Table 1: Free Radical Scavenging Activity of this compound and Analogs

CompoundIC50 (µg/mL) for DPPH Radical Scavenging
This compound>1000
8-Oxoerythraline (B12760819)868.2 ± 0.26[1]
Erythrinine350.5 ± 3.5
Erythraline182.5 ± 5.3[1]

Table 2: Nicotinic Acetylcholine Receptor (nAChR) Antagonist Activity of this compound Analogs

CompoundnAChR SubtypeKi (µM)IC50 (µM)
Erysodineα4β20.050.2
α7-17
Erysovineα4β20.20.8
Erysotrineα4β20.371.5
Erythravineα4β2-0.013
α7-6
(+)-11α-Hydroxyerythravineα4β2-0.004
α7-5
Dihydro-β-erythroidine (DHβE)α4β20.10.5

Note: Ki and IC50 values are compiled from multiple sources. Direct comparison should be made with caution due to potential variations in experimental conditions.

Structure-Activity Relationship (SAR) Insights

The data reveals key structural features influencing the biological activities of this compound and its analogs.

Antioxidant Activity

The free radical scavenging activity appears to be significantly influenced by the oxidation state of the lactone ring and the nature of the substituents on the aromatic D-ring. Erythraline, with a diene system in the C-ring and a hydroxyl group, exhibits the highest antioxidant potential among the tested compounds[1]. In contrast, the presence of an 8-oxo group in 8-oxoerythraline and the tetracyclic ether linkage in this compound result in diminished activity.

SAR_Antioxidant cluster_sar Structure-Activity Relationship for Antioxidant Activity This compound This compound (Low Activity) Modification Key Structural Modifications This compound->Modification Presence of tetracyclic ether Erythraline Erythraline (High Activity) Erythraline->Modification Diene system & -OH group

Caption: Key structural determinants for antioxidant activity.

nAChR Antagonist Activity

For the antagonism of nicotinic acetylcholine receptors, the substitution pattern on the aromatic D-ring and the stereochemistry of the spiro-amine center are critical. The presence of a hydroxyl group at C-11, as seen in (+)-11α-hydroxyerythravine, significantly enhances the potency at the α4β2 nAChR subtype. Furthermore, the degree of unsaturation in the C-ring also plays a role in modulating the activity and selectivity towards different nAChR subtypes. Generally, Erythrina alkaloids show a preference for the α4β2 subtype over the α7 subtype.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the antioxidant activity of a compound by its ability to scavenge the stable DPPH free radical.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727)

  • Test compounds (this compound and its analogs)

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol and stored in the dark.

  • Serial dilutions of the test compounds and ascorbic acid are prepared in methanol.

  • In a 96-well plate, 100 µL of each dilution is mixed with 100 µL of the DPPH solution.

  • The plate is incubated in the dark at room temperature for 30 minutes.

  • The absorbance is measured at 517 nm using a spectrophotometer.

  • The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the compound.

Nicotinic Acetylcholine Receptor (nAChR) Radioligand Binding Assay

This competitive binding assay measures the affinity of a test compound for a specific nAChR subtype by its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes expressing the nAChR subtype of interest (e.g., α4β2 or α7)

  • Radioligand (e.g., [³H]epibatidine or [¹²⁵I]α-bungarotoxin)

  • Test compounds (this compound analogs)

  • Non-specific binding control (e.g., a high concentration of nicotine (B1678760) or another known nAChR ligand)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well filter plates

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • In a 96-well filter plate, the cell membranes, radioligand, and varying concentrations of the test compound are incubated in the assay buffer.

  • A set of wells containing the cell membranes, radioligand, and a high concentration of the non-specific binding control is included to determine non-specific binding.

  • A set of wells containing only the cell membranes and radioligand is used to determine total binding.

  • The plate is incubated at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.

  • The incubation is terminated by rapid filtration through the filter plate, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

  • Scintillation fluid is added to each well, and the radioactivity is measured using a scintillation counter.

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The Ki (inhibitory constant) is calculated from the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Signaling Pathway

The antagonist activity of this compound and its analogs at nAChRs can modulate downstream signaling pathways, impacting cellular processes such as neuronal excitability, neurotransmitter release, and cell survival. Blockade of nAChR-mediated calcium influx can influence calcium-dependent signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK) pathways.

Signaling_Pathway cluster_pathway Potential Downstream Signaling of nAChR Antagonism This compound This compound / Analog nAChR Nicotinic Acetylcholine Receptor (nAChR) This compound->nAChR Antagonism Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx Inhibition PI3K_Akt PI3K/Akt Pathway Ca_Influx->PI3K_Akt MAPK MAPK Pathway Ca_Influx->MAPK Cellular_Response Modulation of Cellular Responses (e.g., Neurotransmitter Release, Gene Expression) PI3K_Akt->Cellular_Response MAPK->Cellular_Response

References

A Head-to-Head Comparison of Synthetic Routes to Crystamidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Crystamidine, a member of the Erythrina alkaloid family, presents a compelling synthetic challenge due to its complex tetracyclic spiroamine core. This guide provides a head-to-head comparison of two distinct synthetic strategies for the construction of this compound. The first is a divergent and biomimetic approach developed by Fukuyama and Kitamura, and the second is a plausible alternative route employing a manganese(III)-mediated radical cyclization to construct the core structure. This comparison aims to provide researchers with a clear overview of the methodologies, quantitative data, and experimental protocols to inform future synthetic endeavors.

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative data for the two synthetic routes to this compound. Route 1, developed by Fukuyama and Kitamura, is a completed total synthesis. Route 2 is a proposed pathway to a key intermediate based on established radical cyclization methodologies, with the subsequent steps mirroring those of Route 1.

MetricRoute 1: Fukuyama & Kitamura (Divergent Synthesis)Route 2: Proposed Radical Cyclization Approach
Overall Yield ~5.3% (over 11 steps from known starting material)Not established for the full sequence
Longest Linear Sequence 11 stepsEstimated >12 steps
Key Strategy Atroposelective Suzuki coupling, singlet oxygen oxidation, transannular aza-Michael reactionManganese(III)-mediated radical cyclization
Starting Materials 3-Bromo-5-methoxyphenol, 4-bromo-3-hydroxybenzaldehydeSubstituted N-allyl-2-bromo-N-phenylacetamide derivative
Key Intermediate Chiral nine-membered biaryl lactamTetracyclic lactam core

Experimental Protocols

Route 1: Fukuyama & Kitamura Synthesis (Key Steps)

1. Synthesis of the Chiral Nine-Membered Biaryl Lactam:

The synthesis commences with an atroposelective Suzuki-Miyaura coupling to construct the biaryl linkage. A solution of the corresponding boronic acid (1.2 equiv.) and the aryl bromide (1.0 equiv.) in a 3:1 mixture of toluene (B28343) and methanol (B129727) is degassed. To this is added Pd(OAc)₂ (0.05 equiv.), SPhos (0.10 equiv.), and K₃PO₄ (3.0 equiv.). The mixture is stirred at 80 °C for 12 hours. After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate (B1210297). The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the biaryl compound. Subsequent standard functional group manipulations, including amide formation and cyclization, yield the chiral nine-membered lactam.

2. Stereospecific Singlet Oxygen Oxidation and Transannular Aza-Michael Reaction:

The chiral lactam (1.0 equiv.) and Rose Bengal (0.01 equiv.) are dissolved in a 1:1 mixture of CH₂Cl₂ and MeOH. The solution is cooled to -78 °C and irradiated with a 150 W halogen lamp while oxygen is bubbled through the solution. After completion of the reaction (monitored by TLC), the solvent is evaporated under reduced pressure. The residue is then dissolved in CH₂Cl₂ and treated with trifluoroacetic acid (2.0 equiv.) at 0 °C to facilitate the transannular aza-Michael reaction. The reaction mixture is stirred for 1 hour and then quenched with saturated aqueous NaHCO₃. The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The resulting tetracyclic core is purified by flash column chromatography.

3. Final Steps to this compound:

The tetracyclic intermediate undergoes a series of functional group manipulations. The ketone is reduced to the corresponding alcohol using NaBH₄ in MeOH at 0 °C. The resulting diol is then treated with MsCl and Et₃N in CH₂Cl₂ to form a mesylate, which is subsequently eliminated using DBU in toluene at 80 °C to install the double bond. Finally, deprotection of the methoxymethyl (MOM) ether with HCl in MeOH affords this compound.

Route 2: Proposed Radical Cyclization Approach (Key Steps)

1. Preparation of the Radical Precursor:

The synthesis would begin with the preparation of an N-allyl-2-bromo-N-(substituted phenyl)acetamide derivative. This can be achieved by acylation of the corresponding N-allylaniline with 2-bromoacetyl bromide. The substituted aniline (B41778) would be chosen to incorporate the necessary oxygenation pattern for the D-ring of this compound.

2. Manganese(III)-Mediated Radical Cyclization:

A solution of the N-allyl-2-bromo-N-phenylacetamide precursor (1.0 equiv.) in glacial acetic acid is heated to 60-80 °C. To this solution is added manganese(III) acetate dihydrate (2.5 equiv.) in one portion. The reaction mixture is stirred at this temperature for 2-4 hours until the starting material is consumed (monitored by TLC). The reaction is then cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with saturated aqueous NaHCO₃ and brine, dried over Na₂SO₄, and concentrated. The crude product, the tetracyclic lactam core, is then purified by flash column chromatography.

3. Elaboration to this compound:

The resulting tetracyclic lactam from the radical cyclization would then require further functional group manipulations to reach this compound. These steps would likely involve reduction of the lactam, introduction of the double bond, and adjustment of the oxidation state of the aromatic ring, mirroring the late-stage chemistry of the Fukuyama and Kitamura synthesis.

Mandatory Visualization

Synthetic_Route_1_Fukuyama_Kitamura cluster_0 Biaryl Lactam Formation cluster_1 Tetracycle Construction cluster_2 Final Modifications A Aryl Boronic Acid + Aryl Bromide B Suzuki-Miyaura Coupling (Pd(OAc)₂, SPhos, K₃PO₄) A->B C Biaryl Intermediate B->C D Amide Formation & Cyclization C->D E Chiral Nine-Membered Lactam D->E F Singlet Oxygen Oxidation (Rose Bengal, O₂, hν) E->F G Dienone Intermediate F->G H Transannular Aza-Michael Reaction (TFA) G->H I Tetracyclic Core H->I J Ketone Reduction (NaBH₄) I->J K Diol Intermediate J->K L Elimination (MsCl, DBU) K->L M Alkene Intermediate L->M N Deprotection (HCl) M->N O This compound N->O

Caption: Fukuyama & Kitamura's divergent synthesis of this compound.

Synthetic_Route_2_Radical_Cyclization cluster_0 Precursor Synthesis cluster_1 Core Construction cluster_2 Proposed Elaboration A Substituted Aniline + 2-Bromoacetyl Bromide B Acylation A->B C N-Allylation B->C D Radical Precursor C->D E Manganese(III)-Mediated Radical Cyclization D->E F Tetracyclic Lactam Core E->F G Lactam Reduction F->G H Functional Group Interconversions G->H I This compound (Proposed) H->I

Caption: Proposed synthesis of this compound via radical cyclization.

A Comparative Meta-Analysis of the Biological Activities of Crystamidine

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers and drug development professionals on the biological profile of Crystamidine, a notable Erythrina alkaloid. This report synthesizes available data on its activity and compares it with other alkaloids from the same genus.

This compound is a spirocyclic erythrinan (B1236395) alkaloid isolated from plants of the Erythrina genus, particularly Erythrina crista-galli.[1][2][3] Like other alkaloids in its class, it has been investigated for a range of biological effects. This guide provides a comparative summary of the current experimental data on this compound's biological activity, placing it in context with its structural relatives, Erysodine and Erythraline, to offer a comprehensive overview for researchers in drug discovery and development.

Comparative Analysis of Biological Activity

The primary biological activities reported for this compound and its analogs are leishmanicidal, cytotoxic, and nicotinic acetylcholine (B1216132) receptor (nAChR) antagonism.[3][4] The following tables summarize the available quantitative data to facilitate a direct comparison between this compound and other relevant Erythrina alkaloids.

Leishmanicidal and Cytotoxic Activities

Data from a key study evaluating the effects of these alkaloids on Leishmania amazonensis promastigotes and murine J774 macrophage cells provides a basis for direct comparison.

CompoundLeishmanicidal Activity (IC50 in µg/mL)[5]Cytotoxicity (CC50 in µg/mL)[5]Selectivity Index (SI)[5]
This compound 71.5358.970.82
Erysodine39.5359.971.52
Erythraline48.1747.660.98
Amphotericin B (Control)0.20Not TestedNot Determined

The Selectivity Index (SI) is calculated as CC50 / IC50. A higher SI value indicates greater selectivity for the target pathogen over host cells.

Nicotinic Acetylcholine Receptor (nAChR) Antagonism
CompoundTargetAssayActivity
This compound nAChRNot SpecifiedAntagonist activity reported, but no quantitative data found.
ErysodineNeuronal nAChRs[3H]cytisine binding inhibitionKi = 50 nM[7]
Erysodineα4β2 nAChRACh-evoked current inhibitionIC50 = 96 nM[7]

Signaling Pathways and Mechanisms of Action

The biological effects of Erythrina alkaloids are mediated through their interaction with specific cellular signaling pathways.

Nicotinic Acetylcholine Receptor Antagonism

The primary mechanism of action for many Erythrina alkaloids, including Erysodine, is the competitive antagonism of neuronal nicotinic acetylcholine receptors (nAChRs).[6] These receptors are ligand-gated ion channels that play crucial roles in synaptic transmission in the central nervous system. By blocking the binding of the endogenous neurotransmitter, acetylcholine, these alkaloids inhibit downstream signaling cascades, which can modulate neurotransmitter release and neuronal excitability. This mechanism is central to their effects on the central nervous system.[8]

nAChR_Antagonism cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Acetylcholine Acetylcholine nAChR Nicotinic Acetylcholine Receptor ACh Binding Site Acetylcholine->nAChR:p1 Binds Ion_Channel Ion Channel (Closed) Downstream_Signaling Inhibition of Downstream Signaling Ion_Channel->Downstream_Signaling Prevents Depolarization Crystamidine_Erysodine This compound / Erysodine (Antagonist) Crystamidine_Erysodine->nAChR:p1 Blocks

nAChR competitive antagonism by Erythrina alkaloids.
Inhibition of TGF-β-activated kinase 1 (TAK1)

For some Erythrina alkaloids like Erythraline, anti-inflammatory effects have been linked to the inhibition of Transforming growth factor-β-activated kinase 1 (TAK1).[8] TAK1 is a key mediator in the signaling pathways of pro-inflammatory cytokines such as TGF-β and TNF-α. By inhibiting TAK1, these alkaloids can block the activation of downstream transcription factors like NF-κB and AP-1, which are responsible for the expression of inflammatory genes.

TAK1_Inhibition Cytokine_Receptor TGF-β / TNF-α Receptor TAK1_Complex TAK1/TAB1/TAB2 Cytokine_Receptor->TAK1_Complex Activates MKKs MKKs (e.g., MKK3/4/6) TAK1_Complex->MKKs Phosphorylates MAPKs p38 / JNK MKKs->MAPKs Phosphorylates Transcription_Factors AP-1 / NF-κB MAPKs->Transcription_Factors Activates Gene_Expression Inflammatory Gene Expression Transcription_Factors->Gene_Expression Induces Erythraline Erythraline Erythraline->TAK1_Complex Inhibits

Inhibition of the TAK1 signaling pathway by Erythraline.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the protocols used to generate the data cited in this guide.

Leishmanicidal Activity Assay

The activity against Leishmania amazonensis was determined using a colorimetric assay with 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • Organism Culture : Promastigotes of Leishmania amazonensis are cultured in Schneider's medium at 25 °C.

  • Assay Preparation : Log-phase promastigotes are seeded into 96-well plates at a density of 1.0 × 10^6 cells/well.

  • Compound Treatment : The alkaloids, previously diluted in Schneider's medium with dimethyl sulfoxide (B87167) (DMSO), are added to the wells at varying concentrations (e.g., 40, 20, and 10 µg/mL).

  • Incubation : The plates are incubated for 48 hours.

  • MTT Addition : MTT solution is added to each well, and the plates are incubated for an additional 3-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization : A solubilizing agent (e.g., acidified isopropanol (B130326) or DMSO) is added to dissolve the formazan crystals.

  • Data Analysis : The absorbance is read using a microplate reader at 570 nm. The 50% inhibitory concentration (IC50) is calculated from dose-response curves.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of the compounds against mammalian cells was evaluated using the MTT assay on the J774 murine macrophage cell line.

  • Cell Culture : J774A.1 macrophage cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum at 37 °C in a 5% CO2 atmosphere.

  • Assay Preparation : Cells are seeded into 96-well plates at a density of 1 × 10^5 cells/well and allowed to adhere for 24 hours.

  • Compound Treatment : The alkaloids are added to the wells at various concentrations and incubated for 48 hours.

  • MTT Addition and Solubilization : Similar to the leishmanicidal assay, MTT is added, followed by a solubilizing agent after a 3-4 hour incubation.

  • Data Analysis : Absorbance is measured at 570 nm. The 50% cytotoxic concentration (CC50) is determined from the dose-response curves.

MTT_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_assay MTT Assay cluster_analysis Analysis Seed_Cells Seed Cells (Leishmania or J774) in 96-well plate Add_Compound Add this compound or Alternative Alkaloids (Varying Concentrations) Seed_Cells->Add_Compound Incubate_48h Incubate for 48 hours Add_Compound->Incubate_48h Add_MTT Add MTT Reagent Incubate_48h->Add_MTT Incubate_4h Incubate for 4 hours (Formazan Formation) Add_MTT->Incubate_4h Add_Solubilizer Add Solubilizing Agent (e.g., DMSO) Incubate_4h->Add_Solubilizer Read_Absorbance Read Absorbance (570 nm) Add_Solubilizer->Read_Absorbance Calculate_IC50_CC50 Calculate IC50/CC50 from Dose-Response Curve Read_Absorbance->Calculate_IC50_CC50

General workflow for IC50/CC50 determination using the MTT assay.

Conclusion

The available data indicates that while this compound exhibits biological activity, particularly against Leishmania amazonensis, it shows lower potency and selectivity compared to its structural analog, Erysodine, in this specific assay. Erysodine demonstrates a more favorable selectivity index, suggesting a better therapeutic window for leishmanicidal activity. The anti-inflammatory potential, exemplified by Erythraline's inhibition of the TAK1 pathway, and the potent nAChR antagonism of Erysodine, highlight the diverse bioactivities within the Erythrina alkaloid family.

For drug development professionals, this comparative analysis underscores the importance of subtle structural variations in determining the potency and selectivity of these alkaloids. While this compound itself may not be the most potent lead compound based on current data, the erythrinan scaffold remains a promising starting point for the development of new therapeutics. Further research is required to quantify the nAChR antagonist and potential antiviral activities of this compound to fully elucidate its pharmacological profile and therapeutic potential.

References

Benchmarking Crystamidine's Potency Against Known Nicotinic Acetylcholine Receptor Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Crystamidine, an Erythrina alkaloid, against a panel of known nicotinic acetylcholine (B1216132) receptor (nAChR) inhibitors. While direct quantitative potency data for this compound is not available in the current body of literature, this document benchmarks its potential efficacy by comparing it with structurally related compounds and other well-characterized nAChR antagonists. The provided experimental data for these related compounds will serve as a valuable reference for researchers investigating the therapeutic potential of novel Erythrina alkaloids.

Data Presentation: Comparative Potency of nAChR Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values of several known nAChR antagonists across various receptor subtypes. This data provides a quantitative framework for assessing the potential potency of this compound.

InhibitornAChR SubtypeIC50 (µM)Reference(s)
Erythrina Alkaloids
Dihydro-β-erythroidineα4β20.37[1][2]
α4β40.19[1][2]
Erysodineα4β20.096[3]
(+)-Erythravineα4β20.013
α76
(+)-11α-hydroxyerythravineα4β20.004
α75
Synthetic Antagonists
Mecamylamineα3β40.64
α4β22.5
α76.9
AT-1001α3β40.0352

Experimental Protocols

The determination of inhibitor potency against nAChRs can be achieved through various established methodologies. Below are detailed protocols for two common assays used to generate the type of data presented above.

Two-Electrode Voltage Clamp (TEVC) Assay in Xenopus Oocytes

This electrophysiological technique is a robust method for characterizing the interaction of compounds with specific ion channel subtypes expressed in a controlled environment.

a. Oocyte Preparation and Receptor Expression:

  • Harvest and defolliculate mature Xenopus laevis oocytes.

  • Inject oocytes with cRNA encoding the desired human nAChR subunits (e.g., α4 and β2).

  • Incubate the oocytes for 2-7 days at 16-18°C to allow for receptor expression on the cell membrane.

b. Electrophysiological Recording:

  • Place an oocyte in a recording chamber continuously perfused with a saline solution (e.g., ND96).

  • Impale the oocyte with two microelectrodes filled with 3M KCl, one for voltage clamping and one for current recording.

  • Clamp the oocyte membrane potential at a holding potential of -70 mV.

c. Data Acquisition:

  • Apply an agonist, such as acetylcholine (ACh), at a concentration that elicits a submaximal response (e.g., EC50) to establish a baseline current.

  • Following a washout period, pre-apply the antagonist (e.g., this compound) at various concentrations for a set duration (e.g., 2-5 minutes).

  • Co-apply the antagonist with the agonist and record the resulting current amplitude.

  • Calculate the percentage of inhibition for each antagonist concentration relative to the control agonist response.

  • Plot the percentage of inhibition against the logarithm of the antagonist concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.

High-Throughput Fluorescent Imaging Plate Reader (FLIPR) Assay

This cell-based assay allows for the rapid screening of compounds by measuring changes in intracellular calcium or membrane potential.

a. Cell Culture and Plating:

  • Culture a mammalian cell line (e.g., HEK293 or SH-EP1) stably expressing the nAChR subtype of interest.

  • Plate the cells in a 96- or 384-well black-walled, clear-bottom microplate and allow them to adhere overnight.

b. Dye Loading:

  • Load the cells with a fluorescent indicator dye that is sensitive to changes in membrane potential or intracellular calcium (e.g., Fluo-4 AM for calcium). Incubate according to the manufacturer's protocol.

c. Compound Addition and Signal Detection:

  • Using an automated liquid handler, add varying concentrations of the test compounds (e.g., this compound) to the wells.

  • Incubate for a predetermined period to allow for compound binding.

  • Place the microplate into a FLIPR instrument, which will then add a nAChR agonist (e.g., nicotine) to all wells simultaneously.

  • The instrument will monitor the change in fluorescence intensity in real-time.

d. Data Analysis:

  • Determine the peak fluorescence response for each well.

  • Normalize the data to control wells (agonist alone) to calculate the percentage of inhibition.

  • Generate concentration-response curves and calculate the IC50 value for the antagonist.

Visualizations

Signaling Pathway and Inhibition

The following diagram illustrates the general signaling cascade initiated by the activation of nicotinic acetylcholine receptors and the point of inhibition by an antagonist like this compound.

nAChR_Signaling_Pathway cluster_membrane Cell Membrane nAChR Nicotinic Acetylcholine Receptor Ion_Influx Na+/Ca2+ Influx nAChR->Ion_Influx Channel Opening Acetylcholine Acetylcholine (Agonist) Acetylcholine->nAChR Binds and Activates This compound This compound (Antagonist) This compound->nAChR Binds and Inhibits Depolarization Membrane Depolarization Ion_Influx->Depolarization Cellular_Response Cellular Response (e.g., Neurotransmitter Release) Depolarization->Cellular_Response

Caption: Mechanism of nAChR antagonism by this compound.

Experimental Workflow for Potency Determination

This workflow outlines the key steps involved in determining the IC50 value of an inhibitor using a cell-based assay.

Experimental_Workflow start Start cell_culture Culture cells expressing target nAChR subtype start->cell_culture plate_cells Plate cells in microplate cell_culture->plate_cells load_dye Load cells with fluorescent dye plate_cells->load_dye add_inhibitor Add varying concentrations of this compound load_dye->add_inhibitor add_agonist Add nAChR agonist (e.g., Nicotine) add_inhibitor->add_agonist measure_response Measure fluorescence (Cellular Response) add_agonist->measure_response data_analysis Analyze data and calculate IC50 measure_response->data_analysis end End data_analysis->end

Caption: Workflow for IC50 determination of this compound.

References

Safety Operating Guide

Navigating the Safe Disposal of Crystamidine: A General Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Absence of specific official guidelines for the disposal of Crystamidine necessitates adherence to established best practices for chemical waste management. Researchers, scientists, and drug development professionals must prioritize safety and environmental responsibility. This guide provides a general framework for the proper disposal of chemical substances like this compound in a laboratory setting, in the absence of a substance-specific Safety Data Sheet (SDS).

Key Chemical and Physical Properties of this compound

A summary of the known chemical and physical properties of this compound is presented below. This information is crucial for a preliminary assessment of its potential hazards and for making informed decisions regarding its handling and disposal.

PropertyValue
Molecular Formula C₁₈H₁₅NO₄
Molecular Weight 309.3 g/mol [1]
IUPAC Name (1S,19R)-19-methoxy-5,7-dioxa-13-azapentacyclo[11.7.0.0¹,¹⁶.0²,¹⁰.0⁴,⁸]icosa-2,4(8),9,11,15,17-hexaen-14-one[1]
CAS Number 58779-39-8[1]
Synonyms (+)-Crystamidine, NC303MS62R, UNII-NC303MS62R[1]

General Laboratory Chemical Disposal Protocol

The following is a step-by-step guide for the proper disposal of laboratory chemicals such as this compound. This protocol is based on general best practices and should be adapted to comply with local, state, and federal regulations.

Step 1: Waste Identification and Classification

  • Consult the Safety Data Sheet (SDS): Although an SDS for this compound was not found in the initial search, it is imperative to always locate and consult the SDS for any chemical before use and disposal. The SDS provides critical information on physical, chemical, and toxicological properties, as well as specific disposal instructions.

  • Characterize the Waste: Determine if the waste is hazardous. Based on its chemical properties and any reactions it has been involved in, classify it according to the relevant hazard categories (e.g., ignitable, corrosive, reactive, toxic).

Step 2: Segregation of Chemical Waste

  • Separate Incompatible Materials: Never mix incompatible waste streams. For example, acids should be kept separate from bases, and oxidizing agents from organic substances. Improper mixing can lead to violent chemical reactions, explosions, or the release of toxic gases.

  • Use Designated Waste Containers: Use separate, clearly labeled containers for different categories of chemical waste (e.g., halogenated solvents, non-halogenated solvents, solid waste, aqueous waste).

Step 3: Proper Waste Container Management

  • Container Selection: Use containers that are compatible with the chemical waste they are intended to hold. The container must be in good condition, with no leaks or cracks.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents (no abbreviations), and the associated hazards (e.g., flammable, corrosive).

  • Keep Containers Closed: Waste containers must be kept securely closed at all times, except when adding waste. This prevents the release of vapors and reduces the risk of spills.

Step 4: Storage of Chemical Waste

  • Designated Storage Area: Store waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.

  • Secondary Containment: Liquid waste containers should be placed in secondary containment trays or bins to contain any potential leaks or spills.

Step 5: Disposal and Removal

  • Arrange for Professional Disposal: Hazardous chemical waste must be disposed of through a licensed hazardous waste disposal company. Contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.

  • Follow Institutional Procedures: Adhere strictly to your institution's specific procedures for chemical waste disposal. This may include completing waste manifests and following specific packaging requirements.

  • Do Not Dispose Down the Drain: Unless explicitly permitted by your institution's EHS department for specific, non-hazardous, and highly diluted aqueous solutions, do not pour chemical waste down the drain.[2]

  • Do Not Dispose in Regular Trash: Chemical waste should never be disposed of in the regular trash.

General Chemical Waste Disposal Workflow

The following diagram illustrates a generalized workflow for the safe disposal of chemical waste in a laboratory setting.

cluster_0 Waste Generation & Identification cluster_1 Segregation & Containment cluster_2 Storage & Disposal A Chemical Waste Generated B Consult Safety Data Sheet (SDS) A->B Crucial First Step C Classify Waste (Hazardous/Non-Hazardous) B->C D Segregate by Hazard Class C->D E Use Labeled, Compatible Containers D->E F Keep Containers Securely Closed E->F G Store in Designated Area with Secondary Containment F->G H Contact Environmental Health & Safety (EHS) G->H I Arrange for Licensed Hazardous Waste Disposal H->I

References

Essential Safety and Operational Guide for Handling Crystamidine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate and essential safety, handling, and disposal information for Crystamidine. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the general principles of handling potent bioactive alkaloids and is intended for use by trained researchers, scientists, and drug development professionals in a controlled laboratory setting. It is imperative to handle this substance with caution.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure when handling this compound. The following PPE is mandatory and should be used in accordance with your institution's safety protocols.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles with a snug fit. A face shield should be worn in addition to goggles when there is a splash hazard.Protects eyes from contact with this compound powder or solutions, preventing potential irritation or absorption.
Hand Protection Chemical-resistant gloves (e.g., nitrile). Consider double-gloving, especially for prolonged handling or when working with concentrations.Prevents dermal absorption, which is a potential route of exposure for alkaloids. Gloves should be inspected before use and changed if contaminated.
Respiratory Protection A NIOSH-approved respirator is recommended, particularly when handling the compound as a powder or if aerosolization is possible.Minimizes the risk of inhaling fine particles of the compound, a primary route of exposure for potent powdered substances.
Protective Clothing A laboratory coat, chemical-resistant apron, or coverall that provides full coverage of the arms and body.Protects the skin from accidental spills and contamination.
Footwear Closed-toe shoes are mandatory in any laboratory setting where hazardous chemicals are handled.Prevents injury from spills and dropped objects.

Operational Plan: Safe Handling Procedures

Adherence to a strict operational plan is crucial for the safe handling of this compound.

2.1. Engineering Controls

  • Ventilation: All handling of solid this compound and preparation of its solutions should be conducted in a certified chemical fume hood or a similar ventilated enclosure to minimize inhalation exposure.

  • Designated Area: Designate a specific area within the laboratory for handling this compound. This area should be clearly marked and equipped with the necessary safety and spill-response equipment.

2.2. Handling Practices

  • Weighing: When weighing the solid compound, use a balance inside a fume hood or a ventilated balance enclosure.

  • Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing and aerosol generation.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water, even if gloves were worn. Remove and dispose of contaminated PPE properly before leaving the designated handling area.

2.3. Spill Procedures

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an absorbent material (e.g., vermiculite, sand).

    • Carefully collect the absorbed material into a sealed, labeled container for hazardous waste.

    • Clean the spill area with a suitable decontamination solution, followed by a thorough wash with soap and water.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your institution's emergency response team.

    • Restrict access to the spill area until it has been properly decontaminated by trained personnel.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

Waste TypeDisposal Procedure
Solid this compound Waste Collect in a clearly labeled, sealed container designated for hazardous solid chemical waste.
Contaminated Labware Disposable labware (e.g., pipette tips, tubes) should be placed in a designated, sealed hazardous waste container. Non-disposable glassware should be decontaminated with an appropriate solvent before washing.
Contaminated PPE All used PPE (gloves, lab coats, etc.) should be collected in a labeled bag or container for hazardous waste.
Aqueous & Solvent Waste Collect all liquid waste containing this compound in a sealed, properly labeled hazardous waste container. Do not dispose of down the drain.
Empty Chemical Containers The first rinse of an empty container that held this compound must be collected and disposed of as hazardous waste. Subsequent rinses may be permissible for drain disposal depending on local regulations. Deface the label of the rinsed container before disposal or recycling.[1]

All hazardous waste must be disposed of through your institution's hazardous waste management program, in strict adherence to all local, state, and federal regulations.

Experimental Workflow Visualization

The following diagram outlines the standard operational workflow for safely handling this compound in a laboratory setting.

Crystamidine_Handling_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Cleanup Cleanup & Disposal Start Start Don_PPE Don Appropriate PPE Start->Don_PPE 1. Prep_Workstation Prepare Workstation in Fume Hood Don_PPE->Prep_Workstation 2. Weigh_Compound Weigh Solid this compound Prep_Workstation->Weigh_Compound 3. Prepare_Solution Prepare Solution Weigh_Compound->Prepare_Solution 4. Conduct_Experiment Conduct Experiment Prepare_Solution->Conduct_Experiment 5. Decontaminate Decontaminate Work Area & Equipment Conduct_Experiment->Decontaminate 6. Dispose_Waste Dispose of Hazardous Waste Decontaminate->Dispose_Waste 7. Doff_PPE Doff PPE Dispose_Waste->Doff_PPE 8. Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands 9. End End Wash_Hands->End 10.

Figure 1. Standard operational workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.